Strontium metaborate
Description
Properties
CAS No. |
13703-84-9 |
|---|---|
Molecular Formula |
B2O4Sr |
Molecular Weight |
173.2 g/mol |
IUPAC Name |
strontium;oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Sr/c2*2-1-3;/q2*-1;+2 |
InChI Key |
UIPNVCZMXRSSMM-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Sr+2] |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Sr+2] |
Other CAS No. |
13703-84-9 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
Solid-State Reaction Pathways
Solid-state reactions represent a conventional and widely utilized approach for synthesizing strontium borates. These methods involve the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix to form the desired product.
High-Temperature Synthesis Protocols Utilizing Metal Carbonates and Boric Acid
High-temperature solid-state synthesis is a primary method for producing polycrystalline strontium borate (B1201080). This protocol typically employs strontium carbonate (SrCO₃) and boric acid (H₃BO₃) as the starting materials. The reaction mechanism involves the thermal decomposition of the precursors followed by the formation of the borate compound.
Upon heating, boric acid undergoes a multi-step dehydration process. It first transforms into metaboric acid (HBO₂) and subsequently into boric oxide (B₂O₃). mdpi.com The strontium carbonate also decomposes, releasing carbon dioxide and forming strontium oxide (SrO). The highly reactive strontium oxide then combines with boric oxide at elevated temperatures to form strontium borate. The final crystalline phase of the strontium borate (e.g., SrB₂O₄, SrB₄O₇, or Sr₄B₁₄O₂₅) is dependent on the stoichiometric ratio of the initial reactants and the final calcination temperature. researchgate.netresearchgate.net For instance, the synthesis of strontium tetraborate (B1243019) (SrB₄O₇) involves a phase transition from an amorphous substance, formed by the dehydration of strontium borate crystal hydrates, to the polycrystalline form at approximately 750°C. researchgate.net
Table 1: High-Temperature Solid-State Synthesis Parameters
| Precursor 1 | Precursor 2 | Key Temperature | Product | Reference |
|---|---|---|---|---|
| Strontium Carbonate (SrCO₃) | Orthoboric Acid (H₃BO₃) | 95°C (Hydrate Formation) | Strontium Borate Hydrates | researchgate.net |
| Strontium Borate Hydrates | N/A (Dehydration) | >100°C | Amorphous Strontium Borate | researchgate.net |
| Amorphous Strontium Borate | N/A (Crystallization) | ~750°C | Polycrystalline SrB₄O₇ | researchgate.net |
Low-Temperature Solid-State Reaction for Nanoparticle Formation
The synthesis of strontium borate nanoparticles can be achieved through low-temperature solid-state routes, which offer advantages in controlling particle size and reducing agglomeration. ijacskros.com One such method is the thermal decomposition of a specifically designed precursor at a relatively low temperature. For example, strontium carbonate nanorods have been successfully synthesized by the solid-state decomposition of a strontium phthalate (B1215562) precursor, [Sr(Pht)(H₂O)₂], at 500°C. scholarsportal.info This approach demonstrates that the morphology and purity of the final nanostructured product are highly dependent on the calcination temperature. scholarsportal.info
Another low-temperature solid-state method involves mechanochemical synthesis, where precursors are ground together at room temperature. This process can induce chemical reactions without the need for high-temperature kilns, leading to the formation of nanoparticles. ijacskros.com While specific examples for strontium metaborate (B1245444) are not detailed, the synthesis of strontium chromate (B82759) nanoparticles by grinding potassium chromate (K₂CrO₄) and strontium carbonate (SrCO₃) at room temperature illustrates the feasibility of this approach for related strontium compounds. ijacskros.com
Stoichiometric Considerations and Precursor Optimization
In all solid-state reactions, the stoichiometry of the precursors is a critical factor that dictates the chemical composition and crystal structure of the final product. The ratio of the strontium source (e.g., SrCO₃ or SrO) to the boron source (e.g., H₃BO₃) determines which strontium borate phase is formed. For example, a specific molar ratio of 4:7 (SrO:B₂O₃) is required to synthesize the compound Sr₄B₁₄O₂₅. researchgate.net
Precursor optimization is equally crucial. The reactivity, purity, and particle size of the starting materials significantly influence the reaction kinetics and the homogeneity of the product. For low-temperature methods, the choice of a precursor that decomposes cleanly at lower temperatures is essential for forming phase-pure nanoparticles. scholarsportal.info For high-temperature routes, ensuring an intimate mixture of finely ground precursor powders is vital for the reaction to proceed to completion and to avoid the formation of undesired secondary phases. ijacskros.com
Solution-Based and Melt-Quenching Techniques
Alternative synthetic routes, including melt-quenching and hydrothermal methods, provide access to amorphous (glassy) and specific crystalline forms of strontium borate, respectively. These techniques offer different levels of control over the material's structure and morphology.
Conventional Melt-Quenching for Glassy Strontium Borate Systems
The melt-quenching technique is the standard method for producing amorphous strontium borate glasses. nih.govchalcogen.ro The process involves melting a homogenous mixture of high-purity raw materials, such as strontium carbonate, boric acid, and potentially other oxides like bismuth oxide or sodium oxide, in a crucible at high temperatures, typically ranging from 1000°C to 1200°C. nih.govchalcogen.ro The molten liquid is held at this temperature for a period to ensure complete homogenization. Subsequently, the melt is rapidly cooled, or "quenched," by pouring it onto a preheated stainless steel plate or between rollers. chalcogen.ro This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, resulting in a disordered, amorphous glass structure. researchgate.net To enhance structural integrity and relieve internal stresses, the resulting glass is often annealed in a furnace at a temperature below its glass transition temperature. chalcogen.ro
Table 2: Melt-Quenching Parameters for Strontium Borate Glass Systems
| Glass System Composition | Melting Temperature | Annealing Temperature | Reference |
|---|---|---|---|
| Na₂O–K₂O–MgO–CaO–B₂O₃–SiO₂–P₂O₅ with Sr substitution | 1200°C | Not specified | nih.gov |
| (40+x)Bi₂O₃–(60-x-y)B₂O₃–ySrO | 1000°C | 360°C | chalcogen.ro |
Hydrothermal Synthesis Approaches for Borate Minerals
Hydrothermal synthesis is a solution-based method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials that are insoluble under normal conditions. This technique is particularly effective for synthesizing hydrated borate minerals. For example, the hydrated strontium borate Sr₃B₆O₁₁(OH)₂ has been synthesized hydrothermally. nih.gov The process involves reacting a mixture of strontium hydroxide (B78521) and boric acid in an aqueous solution within a sealed autoclave. The autoclave is then heated to a specific temperature, allowing the pressure to build and facilitating the dissolution and recrystallization of the precursors into the desired crystalline product. nih.gov This method allows for precise control over crystal growth, leading to well-defined, high-purity crystalline phases. rsc.org The tunellite mineral (SrB₆O₁₀·4H₂O) is another example of a strontium borate that is considered to have a hydrothermal origin in nature. researchcommons.org
Table 3: Hydrothermal Synthesis Parameters for Sr₃B₆O₁₁(OH)₂
| Parameter | Value/Condition | Reference |
|---|---|---|
| Strontium Precursor | Sr(OH)₂·8H₂O | nih.gov |
| Boron Precursor | H₃BO₃ | nih.gov |
| Reaction Medium | Aqueous solution | nih.gov |
| Apparatus | Teflon-lined stainless steel autoclave | nih.gov |
| Temperature Profile | Heated to 220°C, held for 5 days, cooled to room temp. | nih.gov |
Solution Growth Techniques for Single Crystal Fabrication
The fabrication of high-quality single crystals of strontium metaborate is essential for the detailed investigation of its structural and physical properties. Solution growth techniques, particularly the flux method, are widely employed for this purpose. wikipedia.orgyoutube.comfrontiersin.org This method involves dissolving the constituent components in a suitable solvent, known as a flux, at elevated temperatures, followed by a controlled cooling process to facilitate crystallization. wikipedia.orgyoutube.com
A common approach for growing this compound (SrB₂O₄) single crystals is the high-temperature solution growth method. youtube.comfrontiersin.org In this process, a mixture of strontium carbonate (SrCO₃) and boric acid (H₃BO₃) is used as the starting materials. These precursors are combined with a flux, which lowers the melting point of the solute and allows for crystallization to occur at temperatures below the melting point of this compound itself. wikipedia.org The mixture is heated in a crucible, typically made of a non-reactive material like platinum, to a temperature high enough to ensure complete dissolution and homogenization of the components in the molten flux. wikipedia.orgyoutube.com
Following the dissolution phase, the temperature of the furnace is slowly and precisely reduced. youtube.com This slow cooling, often at a rate of a few degrees Celsius per hour, reduces the solubility of the this compound in the flux, leading to a state of supersaturation and subsequent nucleation and growth of single crystals. youtube.comwiley-vch.de Once the cooling process is complete and the system has returned to room temperature, the solidified flux must be separated from the grown crystals. youtube.com This can be achieved by mechanical means or by dissolving the flux in a solvent that does not affect the this compound crystals. youtube.com
Hydrothermal synthesis is another solution-based technique that can be utilized for the growth of borate crystals. aip.orgmdpi.com This method involves crystallization from aqueous solutions under conditions of high temperature and pressure. mdpi.com For instance, a new semi-organic compound, Strontium Boro Tartrate (SBT), has been synthesized using the hydrothermal method where strontium nitrate (B79036) (Sr(NO₃)₂), boric acid, and tartaric acid were heated in water in a sealed vessel. aip.org While this example is for a more complex borate, the principles can be adapted for the synthesis of this compound, offering control over crystal morphology by varying parameters such as temperature, pressure, and precursor concentrations. rsc.org
Mechanistic Insights into Compound Formation
Understanding the mechanisms of this compound formation is crucial for controlling the synthesis of desired crystalline phases and microstructures. The process often involves complex transformations starting from hydrated precursors.
The synthesis of this compound frequently begins with hydrated strontium borate compounds, such as strontium tetraborate tetrahydrate (SrB₄O₇·4H₂O). researchgate.net The thermal dehydration of these precursors is not merely the loss of water molecules; it involves a significant restructuring of the borate anion network. researchgate.netfunctmaterials.org.ua This process, often referred to as borate rearrangement, is a key step in the formation of the final anhydrous this compound phase. researchgate.netfunctmaterials.org.ua
During heating, the initial borate polyanions undergo a series of bond-breaking and bond-forming events. This leads to a transformation from the borate structures present in the hydrated precursor to the characteristic chain or network structures of the target this compound polymorph. rsc.org For example, the synthesis of strontium tetraborate (SrB₄O₇) can proceed through the formation of strontium borate hydrates, which then undergo dehydration and a subsequent borate rearrangement to form the final product. functmaterials.org.uaresearchgate.net
A prevalent mechanism in the solid-state synthesis of strontium borates from hydrated precursors is the sequence of dehydration, amorphization, and crystallization. researchgate.netfunctmaterials.org.uaresearchgate.net Upon heating, the removal of water of crystallization from the precursor often leads to the collapse of its crystal lattice, resulting in the formation of an amorphous intermediate phase. functmaterials.org.uaresearchgate.net
This amorphous substance is a disordered mixture of strontium ions and various borate units. researchgate.net Further heating of this amorphous intermediate to a sufficiently high temperature provides the thermodynamic driving force for the nucleation and growth of a stable crystalline phase. researchgate.netresearchgate.net For instance, strontium tetraborate (SrB₄O₇) has been shown to form from the crystallization of an amorphous substance at approximately 750°C, which itself was obtained by dehydrating a mixture of strontium borate crystal hydrates. researchgate.netfunctmaterials.org.uaresearchgate.net This transition from an amorphous to a crystalline state is typically an exothermic process that can be identified using thermal analysis techniques like Differential Thermal Analysis (DTA). functmaterials.org.ua
The formation of crystalline this compound from an amorphous precursor or a supersaturated solution is governed by the fundamental processes of nucleation and growth. wiley-vch.descielo.brmdpi.com Nucleation is the initial step where small, stable crystalline clusters, or nuclei, form within the parent phase. wiley-vch.de The rate of nucleation is highly sensitive to factors such as the degree of supersaturation (in solution growth) or temperature (in solid-state crystallization). wiley-vch.dedtu.dk
Once stable nuclei have formed, they begin to grow by the successive addition of constituent atoms or molecules from the surrounding medium onto their surfaces. wiley-vch.de The growth rate is influenced by factors like the diffusion of species to the crystal surface and the kinetics of their integration into the crystal lattice. wiley-vch.de There is a competition between nucleation and growth; at low supersaturation, growth tends to dominate, while at high supersaturation, nucleation is favored. dtu.dk In the context of this compound synthesis, controlling the temperature and precursor concentration allows for the manipulation of nucleation and growth rates, which in turn determines the final crystal size and morphology of the product. researchgate.net
The phase purity and microstructure of the final this compound product are critically dependent on the synthesis conditions. researchgate.netresearchgate.net Key parameters that must be carefully controlled include the stoichiometry of the reactants, the calcination temperature, and the heating rate.
The molar ratio of the strontium and boron precursors is a fundamental factor. A precise stoichiometric ratio is generally required to obtain the desired single-phase this compound. Deviations from this ratio can lead to the formation of other strontium borate phases as impurities. functmaterials.org.ua
The temperature profile, including the final calcination temperature and the rate of heating, plays a crucial role in determining which crystalline phase is formed and the resulting microstructure. researchgate.net Different polymorphs of this compound can be stable at different temperatures. For example, in the synthesis of strontium tetraborate, the crystallization from an amorphous phase occurs at a specific temperature, and precise control is needed to ensure the complete conversion to the desired phase. researchgate.netfunctmaterials.org.ua The heating and cooling rates during flux growth, for instance, directly impact the size and quality of the resulting single crystals. youtube.com
The nature of the precursors can also influence the reaction pathway. For example, starting with strontium carbonate and boric acid in a solid-state reaction requires specific temperature ranges for the decomposition of the precursors and the subsequent reaction to form strontium borate. functmaterials.org.uaresearchgate.netmdpi.com The reactivity of the precursors can affect the kinetics of the reaction and the properties of the final product.
Advanced Synthesis Strategies for Property Modulation
To tailor the properties of this compound for specific applications, advanced synthesis strategies are employed. These methods focus on controlling the material's composition, size, and morphology at the micro- and nano-scale.
One of the most significant strategies is doping with activator ions . The intrinsic optical and luminescent properties of this compound can be dramatically altered by introducing small quantities of other ions, known as dopants, into the host crystal lattice. For example, doping this compound with rare-earth ions such as Europium (Eu³⁺) can induce strong luminescence. researchgate.netsioc-journal.cn The emission color can be tuned; for instance, SrB₂O₄:Eu³⁺ can produce an orange emission. jim.org.cn The luminescence intensity and lifetime can also be modified by co-doping with other ions. researchgate.net These doped materials are synthesized by methods such as solid-state reaction or sol-gel techniques, which allow for the incorporation of the dopant ions into the strontium borate matrix. jim.org.cn
Synthesis of nanostructured materials is another advanced approach to modulate properties. By preparing this compound as nanorods or other nanostructures, it is possible to achieve enhanced mechanical or optical properties compared to the bulk material. researchgate.net For instance, single-crystalline strontium borate (SrB₂O₄) nanorods have been synthesized via a sol-gel route at low temperatures. researchgate.net These nanorods exhibit a high elastic modulus. researchgate.net Similarly, single-crystal strontium hexaboride (SrB₆) nanowires have been grown through a catalyst-assisted pyrolysis method. nih.gov
Morphology control is also a key aspect of advanced synthesis. By adjusting reaction conditions in methods like hydrothermal synthesis, it is possible to influence the shape and size of the resulting crystals. rsc.orgmdpi.com This control over morphology can be crucial for applications where properties are dependent on the physical form of the material. For example, the photocatalytic activity of a material can be influenced by its surface area and crystal facet exposure, which are determined by its morphology. mdpi.com
The table below summarizes the effect of different synthesis parameters on the properties of strontium borate.
| Synthesis Parameter | Effect on Properties | Example |
| Dopant Ion | Modifies luminescent properties (color, intensity, lifetime). | Doping SrB₂O₄ with Eu³⁺ results in orange light emission. jim.org.cn |
| Co-dopant Ion | Can enhance luminescence intensity and alter emission wavelength. | Co-doping with Ba²⁺ in Eu³⁺-doped strontium borate can tune the emission peak. researchgate.net |
| Synthesis Method | Determines particle size, morphology, and crystallinity. | Sol-gel synthesis can produce SrB₂O₄ nanorods with enhanced mechanical properties. researchgate.net |
| Reaction Temperature | Influences the crystalline phase and particle size. | Precise temperature control is required to crystallize SrB₄O₇ from an amorphous precursor. researchgate.netfunctmaterials.org.ua |
| Precursor Type | Affects reaction kinetics and final product purity. | Using strontium carbonate and boric acid in solid-state reactions requires specific decomposition temperatures. functmaterials.org.ua |
High-Pressure Synthesis of Doped Strontium Metaborates
High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel materials and stabilizing specific phases or oxidation states that are inaccessible under ambient conditions. In the context of strontium metaborates, this methodology has been effectively employed to synthesize phosphors with enhanced luminescent properties.
A notable example is the synthesis of Europium(II)-activated this compound (SrB₂O₄:Eu²⁺). acs.org This process involves subjecting the starting materials to pressures typically in the range of several gigapascals (GPa) and high temperatures. For instance, strontium diazenide (B1233639) (SrN₂), another strontium compound, has been synthesized using a Walker-type module under HPHT conditions, demonstrating the utility of such apparatus for strontium-based materials. nih.govrsc.org The high-pressure environment facilitates the incorporation of dopant ions like Eu²⁺ into the Sr²⁺ sites within the this compound host lattice, while the high temperature provides the necessary energy to overcome kinetic barriers for the reaction and crystallization. acs.org This method is particularly advantageous for stabilizing divalent lanthanide ions, such as Eu²⁺, which are crucial for achieving efficient luminescence. acs.org
The specific conditions of high-pressure synthesis can be tailored to target desired material properties. Key parameters include the applied pressure, reaction temperature, and duration of the synthesis. These factors influence the crystal structure, phase purity, and the local environment of the dopant ion, all of which directly impact the functional properties of the final material.
| Compound | Synthesis Method | Pressure | Temperature | Precursors | Reference |
|---|---|---|---|---|---|
| SrB₂O₄:Eu²⁺ | High-Pressure, High-Temperature (HPHT) | Not specified | Not specified | Not specified | acs.org |
| SrN₂ | High-Pressure, High-Temperature (HPHT) via Walker-type module | Up to 43.2 GPa | High | Strontium azide (B81097) (Sr(N₃)₂) | nih.govrsc.org |
Incorporating Doping Elements for Functional Enhancement
The functional properties of this compound, particularly its luminescence, can be significantly enhanced by incorporating various doping elements. These dopants, typically rare-earth or transition metal ions, are introduced into the host lattice through several synthetic routes, with the solid-state reaction method being the most common. This method involves mixing the host precursors (e.g., Strontium Carbonate, Boric Acid) with a small amount of the dopant oxide or carbonate and firing the mixture at high temperatures, often in a controlled atmosphere. optica.orgresearchgate.net
Europium (Eu): Europium is a widely used dopant, existing in both divalent (Eu²⁺) and trivalent (Eu³⁺) states, which yield different emission colors. Eu²⁺ typically produces a broad-band UV-blue emission, while Eu³⁺ results in a sharp, narrow-band red luminescence. researchgate.net The stabilization of a specific oxidation state can be controlled by the synthesis conditions. For instance, high-pressure synthesis is effective for creating stable Eu²⁺-doped phosphors. acs.org Other methods like the Czochralski method for single crystal growth and melt-quenching for glasses have also been employed to create Eu-doped strontium borate materials for visible light applications. researchgate.netnih.gov
Samarium (Sm): Doping with Samarium (Sm²⁺) can produce materials with strong, narrow emission lines in the red region of the spectrum. researchgate.netoptica.org The conventional solid-state reaction is a common method for preparing Sm-doped strontium tetraborate (SrB₄O₇). researchgate.net The reduction of samarium from the trivalent to the divalent state can be achieved by heating in air at high temperatures within the SrB₄O₇ host, which has a structural framework that stabilizes divalent rare-earth ions. researchgate.net
Cerium (Ce): Cerium (Ce³⁺) doping is utilized to create phosphors with blue or UV emission. In strontium borate hosts like SrB₂O₄ and SrB₆O₁₀, Ce³⁺ ions can occupy strontium sites, leading to luminescence. researchgate.net The synthesis is often carried out via a high-temperature solid-state reaction. The charge compensation mechanism for incorporating Ce³⁺ into the Sr²⁺ lattice can involve the formation of strontium vacancies. researchgate.net Research on Ce-doped strontium borate glasses has shown that the host composition significantly influences the luminescent properties. researchgate.net
Dysprosium (Dy): Dysprosium (Dy³⁺) is a key dopant for producing white-light-emitting phosphors due to its characteristic blue and yellow emission bands. researchgate.net It is also crucial as a co-dopant with Europium in strontium aluminates to create materials with long-lasting phosphorescence, where Dy³⁺ ions act as hole traps. researchgate.netnih.govmdpi.com For strontium borates, Dy³⁺-doped materials are prepared by solid-state reaction and are investigated for applications in thermoluminescence dosimetry. researchgate.netdocumentsdelivered.com
Terbium (Tb): Terbium (Tb³⁺) is known for its strong green emission. While much of the literature focuses on terbium-doped strontium aluminates, studies on related host materials like strontium-barium fluoride (B91410) borate crystals demonstrate the successful incorporation of Tb³⁺ to achieve its characteristic luminescence. mdpi.com
Neodymium (Nd): Neodymium (Nd³⁺) is a dopant primarily used for applications in near-infrared (NIR) emitting materials, particularly for lasers. Nd³⁺-doped strontium borate-containing glasses have been synthesized to explore their potential for NIR emission at wavelengths such as 1.06 μm. bonviewpress.comresearchgate.netscilit.com
Bismuth (Bi): Bismuth can be incorporated as a dopant, with Bi²⁺-doped strontium borates like SrB₄O₇ and SrB₆O₁₀ acting as efficient orange and red-emitting phosphors. optica.orgresearchgate.net These materials can be prepared via solid-state reaction in air at temperatures below 900°C and are considered promising for use in white-light-emitting diodes. optica.org Strontium is also used as a dopant in bismuth borate glasses to enhance thermal stability and optical performance. chalcogen.ro
Copper (Cu): While copper is not typically used as a dopant in the same manner as rare-earth ions for luminescence, strontium copper borate compounds with a defined stoichiometry, such as SrCu₂(BO₃)₂, have been synthesized. These materials are studied for their unique structural and magnetic properties. osti.gov
Lead (Pb): Strontium tetraborate doped with lead (SrB₄O₇:Pb) has been synthesized using the solid-state method. The resulting material exhibits excellent thermoluminescence properties and is considered a candidate for personal dosimetry for gamma radiation due to its non-hygroscopicity and high sensitivity. kashanu.ac.irresearchgate.net
For several other potential dopants, including Vanadium (V) , Nickel (Ni) , Zinc (Zn) , and Indium (In) , specific research detailing their incorporation into a this compound host for functional enhancement was not prominent in the surveyed literature. Studies tend to focus on compounds where these elements are part of the host lattice (e.g., zinc borates, nickel borates) rather than serving as trace dopants in a strontium borate matrix. biointerfaceresearch.comrsc.org
| Dopant Element | Host Compound(s) | Synthesis Method | Key Research Findings / Functional Enhancement | Reference |
|---|---|---|---|---|
| Europium (Eu) | SrB₂O₄, SrB₄O₇ | High-Pressure Synthesis, Czochralski, Solid-State Reaction | Eu²⁺ gives broad UV-blue emission; Eu³⁺ gives narrow red emission. Promising for visible light phosphors. | acs.orgresearchgate.net |
| Samarium (Sm) | SrB₄O₇, Sr₂B₁₆O₂₆ | Solid-State Reaction | Sm²⁺ provides sharp emission lines in the red spectral region (e.g., ~685 nm). | researchgate.netoptica.org |
| Cerium (Ce) | SrB₂O₄, SrB₆O₁₀ | High-Temperature Solid-State Reaction | Creates phosphors with UV/blue emission for potential use in LEDs. | researchgate.net |
| Dysprosium (Dy) | SrB₄O₇ | Solid-State Reaction | Produces blue and yellow emission for white-light phosphors; used in thermoluminescence dosimetry. | researchgate.net |
| Neodymium (Nd) | Strontium Borate Glasses | Melt-Quenching | Used for near-infrared (NIR) emission around 1.06 μm for laser and optical amplifier applications. | bonviewpress.com |
| Bismuth (Bi) | SrB₄O₇, SrB₆O₁₀ | Solid-State Reaction | Bi²⁺ doping yields orange and red-emitting phosphors for white LEDs. | optica.orgresearchgate.net |
| Lead (Pb) | SrB₄O₇ | Solid-State Reaction | Creates a thermoluminescent dosimeter with high sensitivity to gamma radiation. | kashanu.ac.irresearchgate.net |
| Copper (Cu) | SrCu₂(BO₃)₂ | High-Temperature Techniques | Forms a stoichiometric compound with specific magnetic properties. | osti.gov |
Advanced Structural Elucidation and Crystallography
Single Crystal and Powder X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of strontium metaborate (B1245444), providing detailed insights into its atomic arrangement in both crystalline and amorphous forms. By analyzing the angles and intensities of diffracted X-rays, researchers can deduce the crystal structure, identify phases, and assess the degree of crystallinity.
The crystalline form of strontium metaborate (SrB₂O₄) has been subject to detailed structural analysis. Early investigations determined that strontium diborate crystallizes in the orthorhombic system. scispace.com Specifically, the space group was identified as Pmn2₁. scispace.com This assignment was based on systematic extinctions observed in the diffraction patterns of single crystals. scispace.com
Further single-crystal X-ray studies on SrB₂O₄ grown from a melt confirmed its structure, providing detailed atomic coordinates and bond lengths. iucr.org The complexity of the strontium borate (B1201080) system allows for the formation of various phases with different crystal structures. For instance, other complex strontium borates, such as Sr₂B₁₆O₂₆, have been synthesized and shown to crystallize in the monoclinic system with a space group of P2₁/c. researchgate.net This highlights the structural diversity within the broader family of strontium borate compounds.
Table 1: Crystallographic Data for Strontium Borate Phases
| Compound Formula | Crystal System | Space Group | Reference |
|---|---|---|---|
| SrB₂O₄ | Orthorhombic | Pmn2₁ | scispace.com |
| Sr₂B₁₆O₂₆ | Monoclinic | P2₁/c | researchgate.net |
Precision in determining lattice parameters is crucial for accurate structural description. For the orthorhombic SrB₂O₄, unit cell dimensions were determined from powder diffraction data using an internal standard (lead nitrate) and refined with a least-squares fit. scispace.com The resulting parameters were reported with high precision. scispace.com The volume of the unit cell is a direct product of these parameters.
The refinement process involves adjusting the atomic coordinates and lattice parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data, often yielding a low reliability index (R-value). scispace.com
Table 2: Refined Lattice Parameters for Orthorhombic Strontium Diborate (SrB₂O₄)
| Parameter | Value |
|---|---|
| a | 10.711 ± 0.005 Å |
| b | 4.427 ± 0.002 Å |
| c | 4.235 ± 0.002 Å |
| Unit Cell Volume | 200.7 ų |
Data sourced from Krogh-Moe, 1964. scispace.com
XRD is the primary tool for phase identification in strontium borate systems. By comparing the diffraction pattern of a sample to established databases, the specific crystalline phases present can be identified. For example, single-crystal studies have unambiguously identified the structure of SrB₂O₄. scispace.comiucr.org In multiphase samples, XRD can determine the distribution and relative abundance of different crystalline forms, such as various strontium borate compounds (e.g., Sr₂B₁₆O₂₆), or unreacted starting materials like SrCO₃. iucr.orgresearchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material, while broad halos indicate an amorphous nature.
Strontium borate systems can also exist in an amorphous, or glassy, state. These materials lack the long-range atomic order characteristic of crystals and are of interest for various applications. nih.govwsu.edu XRD is essential for verifying the amorphous nature of these glasses, which is characterized by the absence of sharp Bragg diffraction peaks and the presence of broad, diffuse scattering halos. wsu.edunih.gov
Many studies focus on creating glass-ceramics, where a controlled heat treatment (annealing) above the glass transition temperature causes the nucleation and growth of crystalline phases within the amorphous glass matrix. wsu.edunih.gov XRD is used to monitor this transformation, confirming the initial amorphous state after quenching and subsequently identifying the crystalline phases that emerge during annealing. wsu.edunih.gov This allows for a detailed assessment of the transition from a disordered glassy state to a partially or fully crystalline material.
Borate Network Architecture and Polyhedral Connectivity
The fundamental building blocks of borate structures are trigonal [BO₃]³⁻ units and tetrahedral [BO₄]⁵⁻ units. researchgate.netnih.gov In these units, a central boron atom is coordinated by either three or four oxygen atoms, respectively. The connectivity of these polyhedra forms the basis of the borate network.
In the crystalline structure of this compound (SrB₂O₄), the network is composed of infinite chains of planar [BO₃] groups. iucr.org In contrast, another investigation of strontium diborate described the structure as a three-dimensional network of [BO₄] tetrahedra. scispace.com Other complex crystalline phases, like Sr₂B₁₆O₂₆, feature intricate three-dimensional networks built from a combination of 12 BO₃ triangles and 4 BO₄ tetrahedra. researchgate.net
In strontium borate glasses, SrO acts as a network modifier. The addition of strontium oxide to a boric oxide melt disrupts the borate network and facilitates the conversion of three-coordinated boron (BO₃) to four-coordinated boron (BO₄). nih.govresearchgate.net This structural change is crucial as it influences the glass's physical and chemical properties. nih.gov While XRD is used to assess long-range order, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are often employed to quantify the relative ratio of BO₃ to BO₄ units in these amorphous systems. nih.gov
Characterization of Complex Borate Anions and Ring Structures
The structural chemistry of borates is characterized by the ability of BO₃ triangles and BO₄ tetrahedra to link in various ways, forming complex anions. In the case of strontium borates, several of these complex structures have been identified. For instance, the crystal structure of a strontium borate with the composition Sr₂B₁₆O₂₆ features a three-dimensional network of a complex borate anion [B₁₆O₂₀O₁₂/₂]⁴⁻. This network is formed by 12 BO₃ triangles and four BO₄ tetrahedra, which can be described as three linked triborate groups ([B₃O₃O₄/₂]⁻) bonded to one pentaborate group ([B₅O₆O₄/₂]⁻) and two additional BO₃ triangles. researchgate.netresearchgate.net
Another complex strontium borate, Sr₄B₁₄O₂₅, possesses a three-dimensional framework composed of two types of borate groups: three-ring structures and BO₃ triangles. This arrangement leads to the formation of layers with 14-membered rings composed of boron-oxygen tetrahedra and triangles. researchgate.net
In strontium diborate (SrO·2B₂O₃), the structure consists of a three-dimensional network of BO₄ tetrahedra, where some oxygen atoms are bonded to three boron atoms. scispace.com The β-polymorph of strontium tetraborate (B1243019) (β-SrB₄O₇) is composed of both BO₃ triangles and BO₄ tetrahedra in a 1:1 ratio, forming a three-dimensional framework with channels. researchgate.net
The fundamental borate anions and their arrangements in a selection of strontium borates are summarized in the table below.
| Compound | Borate Anion Composition | Structural Features |
| Sr₂B₁₆O₂₆ | [B₁₆O₃₂]¹⁶⁻ | 3D network of linked triborate and pentaborate groups with additional BO₃ triangles. researchgate.net |
| Sr₄B₁₄O₂₅ | Framework of (2□, Δ) and BO₃ triangles | 3D framework with layers of 14-membered rings. researchgate.net |
| SrB₄O₇ (diborate) | Network of BO₄ tetrahedra | 3D network where some oxygen atoms are bonded to three boron atoms. scispace.com |
| β-SrB₄O₇ (tetraborate) | BO₃ triangles and BO₄ tetrahedra (1:1 ratio) | 3D framework with channels. researchgate.net |
Structural Interconversions within Borate Networks
Structural interconversions in borate networks are often driven by changes in temperature and pressure. These transformations can involve a change in the coordination of boron atoms, from trigonal BO₃ to tetrahedral BO₄, or vice versa. For example, in sodium metaborate hydrates, a transformation from tetrahedrally coordinated boron to trigonal boron is observed upon heating. acs.orgelsevierpure.com This type of interconversion is also plausible within strontium borate networks under varying thermodynamic conditions.
The crystallization of glasses in the SrO-B₂O₃ system reveals the formation of various crystalline phases, including metastable ones. For instance, strontium triborate can form as a metastable phase in glasses with 20-30 mol% SrO, which then decomposes at higher temperatures into strontium diborate and a liquid phase. researchgate.net This indicates a structural rearrangement from the triborate network to the more stable diborate structure under thermal influence.
Furthermore, high-pressure studies on metaborates of other alkaline earth metals, such as calcium metaborate, have shown pressure-induced phase transitions that involve an increase in the coordination number of both the cation and the boron atoms. nih.gov Similar pressure-induced structural interconversions can be expected for this compound.
Role of Strontium Cations as Network Modifiers and Charge Compensators
In the structure of strontium borates, strontium cations (Sr²⁺) primarily act as network modifiers and charge compensators. As a network modifier, SrO disrupts the B-O-B network of the borate glass former. researchgate.net The large Sr²⁺ cations occupy interstitial positions within the borate network, causing a discontinuity in the glassy network and leading to the formation of non-bridging oxygens.
Microstructural Characterization Techniques
The microstructural features of this compound, such as morphology, homogeneity, and particle size, are critical for its properties and applications. These characteristics are primarily investigated using electron microscopy techniques.
Scanning Electron Microscopy (SEM) for Morphology, Homogeneity, and Particle Dispersion
Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface morphology of this compound. SEM images of borate bioactive glasses reveal details about the shape and surface texture of the particles. researchgate.net For strontium tin phosphate (B84403) nanopowder, SEM images show agglomerates of non-uniform, biscuit-like nano flakes. physchemres.org The morphology of this compound can be influenced by the synthesis method. For instance, single crystalline strontium borate (SrB₂O₄) nanorods have been synthesized via a facile sol-gel route. researchgate.net The morphology of particles in the broader strontium borate system can vary, with some exhibiting flower-like and jujube-like superstructures. researchgate.net
The homogeneity and dispersion of particles are also assessed using SEM. In composites, SEM can reveal the distribution of different phases and the extent of particle agglomeration. For example, SEM analysis of strontium-doped cobalt aluminate nanoparticles showed bulbous-aggregated shapes due to the energy release during the combustion synthesis process.
Quantitative Analysis of Particle Size and Distribution in Nanomaterials
The quantitative analysis of particle size and distribution in this compound nanomaterials is essential for understanding their properties. Various techniques can be employed for this purpose, with transmission electron microscopy (TEM) and dynamic light scattering (DLS) being common methods. ekb.eg
For instance, the average crystallite size of strontium tin phosphate nanopowder was estimated to be around 17 nm using X-ray diffraction (XRD) data and the Williamson-Hall plot method. physchemres.org For strontium oxide nanoparticles synthesized by a sol-gel method, the crystalline size was calculated to be about 80 nm using the Debye-Scherrer formula from XRD patterns. iaea.org
The particle size of nanomaterials can be method-dependent. nist.gov A comparative study on silver, gold, and silica (B1680970) sand nanoparticles showed that DLS provides a hydrodynamic diameter, while TEM allows for direct measurement of individual particles. ekb.eg For strontium-doped hydroxyapatite (B223615) nanoparticles, the hydrodynamic diameter measured by DLS was found to be approximately twice the particle size determined by TEM. researchgate.net
The table below presents a summary of particle size data for various strontium-containing nanoparticles, illustrating the range of sizes achievable and the techniques used for their measurement.
| Material | Synthesis Method | Particle Size | Measurement Technique |
| Strontium Tin Phosphate | Solid State Reaction | ~17 nm (crystallite size) | XRD (W-H plot) physchemres.org |
| Strontium Oxide | Sol-Gel | ~80 nm (crystallite size) | XRD (Debye-Scherrer) iaea.org |
| Strontium-doped Hydroxyapatite | Not specified | Hydrodynamic diameter ~2x TEM size | DLS, TEM researchgate.net |
Influence of Compositional and Thermal Variations on Structure
The crystal structure and phase composition of strontium borates are highly sensitive to both the initial chemical composition (specifically the SrO/B₂O₃ ratio) and subsequent thermal treatments.
Variations in the SrO-B₂O₃ ratio lead to the formation of different crystalline phases. The SrO-B₂O₃ system is known to have nine crystalline phases. researchgate.net For example, crystallization of glasses with SrO content between 16.7 and 43.0 mol % can yield new crystalline compounds such as 2SrO·3B₂O₃ (metastable) and SrO·5B₂O₃, in addition to the metastable β-SrO·2B₂O₃ modification. researchgate.net Strontium triborate (SrO·3B₂O₃), previously only synthesized through dehydration of crystal hydrates, can also be produced by the crystallization of glasses. researchgate.net Furthermore, with a deficiency of strontium oxide, the 4SrO·7B₂O₃ compound can form solid solutions. researchgate.net
Thermal variations play a crucial role in the phase stability and potential structural transformations of this compound. Thermal analysis of SrB₂O₄ has shown that no structural phase transitions occur in the temperature range from 50 K to 1200 K. researchgate.net However, the thermal dehydration of hydrated strontium borates, such as SrB₂O₄·4H₂O, leads to the formation of the anhydrous form. researchgate.net The thermal decomposition of strontium oxalate, for example, proceeds to strontium carbonate, and this process is influenced by the crystal structure of the hydrated precursors. researchgate.net
In the broader context of borate glasses, temperature significantly influences the boron coordination. An increase in temperature can lead to a decrease in the fraction of tetrahedrally coordinated boron (N₄). The thermal history, including the quenching rate of a borate melt, can therefore be imprinted on the final glass structure. elsevierpure.com While crystalline this compound is stable over a wide temperature range, amorphous or glassy phases within the SrO-B₂O₃ system will exhibit structural changes in response to thermal treatment, which can lead to the crystallization of various strontium borate phases. researchgate.net
Effects of Dopant Incorporation on Crystal Environment and Local Atomic Arrangements
Single doping typically does not affect the entire crystal lattice but induces local bond length deformations, with the scale of this deformation dependent on the specific dopant atom. For instance, in boron-doped strontium apatite, B-doping has been shown to decrease the lattice dimensions and the volume of the unit cells. Concurrently, an increase in the boron ratio leads to an increase in crystallite size and a decrease in dislocation density. Similarly, studies on Eu³⁺ and B³⁺ co-doped SrTa₂O₆ have shown that the presence of boron can promote grain growth and lead to an improvement in crystallization. These findings suggest that dopants can act as fluxing agents or modify the nucleation and growth kinetics of the host material.
The impact of dopant incorporation on the crystal lattice is a key factor in tailoring the material's properties. The changes in bond lengths, lattice parameters, and crystallite size directly influence the electronic and optical characteristics of the compound.
Table 1: Observed Effects of Dopant Incorporation in Strontium-Based Compounds
| Host Material | Dopant(s) | Observed Effects on Crystal Environment | Reference |
|---|---|---|---|
| Strontium Apatite | Boron (B) | Decreased lattice dimensions and unit cell volume; Increased crystallite size. | acs.org |
| β-SrTa₂O₆ | Eu³⁺, B³⁺ | Improvement of crystallization; Promotes agglomeration and grain growth. | researchgate.net |
| Calcium Phosphates | Strontium (Sr) | Induces preferential orientation and formation of higher symmetry crystals. | researchgate.net |
Structural Stability and High-Temperature Decomposition Pathways
This compound (SrB₂O₄) exhibits significant thermal stability. Thermal analysis has shown that no structural phase transitions occur in the temperature range from 50 K to 1200 K (approximately 927°C). However, at very high temperatures, dielectric measurements indicate a pronounced anomaly around 1136 K (863°C), which is attributed to softening of the material and increased ionic conduction rather than a decomposition event.
While this compound itself is stable to high temperatures, related hydrated compounds undergo multi-stage decomposition pathways. For example, the decomposition of a hydrated precursor, SrB₂O₄·4H₂O, would involve dehydration steps at lower temperatures before the stability of the anhydrous SrB₂O₄ phase is reached.
To illustrate a complete decomposition process, the behavior of strontium carbonate (SrCO₃) can be considered. Its decomposition is a well-studied, high-temperature process that proceeds via calcination. At temperatures of 1200°C, SrCO₃ fully decomposes into strontium oxide (SrO) and carbon dioxide (CO₂) gas. This type of decomposition pathway, involving the loss of a gaseous component to form a more stable oxide, is a common feature in the high-temperature chemistry of inorganic salts. The activation energy for the decomposition of SrCO₃ has been calculated to be 195 kJ/mol.
Table 2: Thermal Events in Strontium Compounds
| Compound | Temperature | Observed Event | Reference |
|---|---|---|---|
| SrB₂O₄ | 50 K - 1200 K | No structural phase transition observed. | |
| SrB₂O₄ | ~1136 K (863°C) | Dielectric anomaly related to material softening. | |
| SrCO₃ | 1200°C (1473 K) | Complete decomposition to SrO and CO₂. |
Spectroscopic Investigations of Electronic and Vibrational States
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. Methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the structural units within borate (B1201080) compounds, particularly the coordination of boron atoms.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the chemical bonds and functional groups within strontium borate materials by measuring the absorption of infrared radiation. The analysis of FTIR spectra reveals the coordination of boron, which typically exists in trigonal [BO₃] and tetrahedral [BO₄] units. nih.gov The stretching vibrations of these units are observed in distinct regions of the infrared spectrum.
Key findings from FTIR studies on strontium-containing borate glasses include:
[BO₃] and [BO₄] Identification : The main structural components of the borate glass network are identified as [BO₃] and [BO₄] units. nih.gov A strong absorption band between 1200–1500 cm⁻¹ is attributed to the B–O stretching vibrations of trigonal [BO₃] units. nih.govbiointerfaceresearch.com Meanwhile, broad peaks in the 800–1200 cm⁻¹ and 600–800 cm⁻¹ ranges are characteristic features of the B–O stretching of tetrahedral [BO₄] units. nih.govbiointerfaceresearch.com
Structural Transformations : In some complex borate systems, FTIR analysis can track the transformation of borate units. For example, progressive depolymerization in a borate network can lead to the formation of metaborate (B1245444) (BØ₂O)⁻ and eventually orthoborate (BO₃)³⁻ monomers, identified by shifts in the vibrational bands. rsc.org The peak around 710 cm⁻¹ is indicative of the out-of-plane bending mode of (BO₃)³⁻ triangular units. rsc.org The absorption band at 1330–1370 cm⁻¹ is assigned to B–O stretching vibrations of BO₃ groups, while the band at 1180–1200 cm⁻¹ corresponds to the asymmetric B–O stretching of BO₄ units. rsc.org
The table below summarizes the typical FTIR absorption bands observed in strontium borate materials and their assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1200–1500 | Asymmetric B–O stretching vibrations of trigonal [BO₃] units (including meta-, pyro-, and orthoborate configurations). chalcogen.ro | nih.govchalcogen.ro |
| 800–1200 | B–O stretching vibrations of tetrahedral [BO₄] units. | nih.govbiointerfaceresearch.com |
| 600–800 | Bending vibrations of various borate segments. | biointerfaceresearch.com |
| ~710 | Out-of-plane bending mode of borate (BO₃)³⁻ triangular units. | rsc.org |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR for analyzing the vibrational modes of materials. It is particularly effective for studying the polyatomic vibration modes in borate structures and providing detailed information about the borate polyhedral network. rsc.orgresearchgate.net
Studies on strontium-containing borate systems have revealed the following:
Borate Network Structure : Raman spectroscopy confirms that the network structure of these glasses is primarily based on BO₃ and BO₄ units. scirp.org Specifically, it can identify various structural groups, including pentaborate groups linked to BO₄ tetrahedra. scirp.org The presence of metaborate ring-chains is one of the many borate configurations that can be identified. researchgate.net
Identification of Boron Coordination : The technique can distinguish between different boron coordinations. Deconvolution of Raman spectra can reveal the presence of planar BØ₃ rings (around 808 cm⁻¹) and the symmetric breathing vibration of six-membered rings containing a BØ₄⁻ tetrahedron (around 750 cm⁻¹). rsc.org The conversion of [BO₃] units into [BO₄] units can be tracked through changes in the Raman spectra. researchgate.net
Vibrational Band Assignments : Specific Raman bands are assigned to particular vibrational modes. For instance, in hydroboracite, a band at 1037 cm⁻¹ is assigned to a B-O stretching vibration, while bands at 1129, 1163, and 1193 cm⁻¹ are attributed to B-O stretching of tetrahedral units. researchgate.net The antisymmetric stretching modes of tetrahedral boron can be observed around 947 cm⁻¹. researchgate.net A band near 720 cm⁻¹ is often associated with metaborate groups. researchgate.net
The following table presents a summary of Raman bands observed in borate materials and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1129, 1163, 1193 | B-O stretching vibration of tetrahedral [BO₄] units. | researchgate.net |
| 1037 | B-O stretching vibration. | researchgate.net |
| 947 | Antisymmetric stretching modes of tetrahedral boron. | researchgate.net |
| ~808 | Planar BØ₃ rings. | rsc.org |
| ~750 | Symmetric breathing vibration of a six-membered ring with one BØ₄⁻ tetrahedron. | rsc.org |
| ~720 | Metaborate groups. | researchgate.net |
Surface and Elemental Analysis Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. eag.comcarleton.edubrighton-science.com The technique involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. eag.com
In the analysis of strontium borate compounds, XPS is used to confirm the presence of strontium (Sr), boron (B), and oxygen (O) and to determine their atomic concentrations. researchgate.netrsc.org More importantly, high-resolution XPS spectra of individual elements can reveal their oxidation states. tascon.eu This is achieved by observing small shifts in the binding energies of the core-level electrons, which are sensitive to the local chemical environment. carleton.edu
For strontium, the Sr 3d spectrum typically shows a doublet (Sr 3d₅/₂ and Sr 3d₃/₂) due to spin-orbit coupling. The binding energies of these peaks are characteristic of the Sr²⁺ ionic state within the borate lattice. researchgate.net For example, in α-SrB₄O₇, the Sr 3d₅/₂ and Sr 3d₃/₂ peaks have been observed at binding energies of 133.5 eV and 135.3 eV, respectively. researchgate.net Similarly, the B 1s and O 1s spectra provide information about the bonding environment of boron and oxygen. The O 1s spectrum can often distinguish between oxygen in the borate network and oxygen in other forms, such as surface hydroxyl groups or carbonates. thermofisher.com
The following table presents typical binding energy values for the core levels of elements in strontium borate as determined by XPS.
| Element | Core Level | Binding Energy (eV) | Reference |
| Sr | 3d₅/₂ | 133.5 | researchgate.net |
| Sr | 3d₃/₂ | 135.3 | researchgate.net |
| B | 1s | 192.5 | researchgate.net |
| O | 1s | 531.8 | researchgate.net |
Table 2: XPS Core Level Binding Energies for α-SrB₄O₇
Valence Band X-ray Photoelectron Spectroscopy (VB-XPS) for Electronic Structure Correlation
Valence Band X-ray Photoelectron Spectroscopy (VB-XPS) is a specialized application of XPS that probes the electronic states in the valence band region (typically 0-30 eV binding energy) of a material. acs.org This technique provides direct experimental insight into the density of states (DOS) of the valence band, which is crucial for understanding the material's electronic and optical properties. nih.gov
For strontium borates like α-SrB₄O₇ and Sr₂B₁₆O₂₆, VB-XPS spectra have been measured and compared with theoretical calculations of the electronic band structure. acs.orgnsc.ru The valence band of strontium borates is primarily composed of O 2p and B 2p orbitals, with some contribution from O 2s and B 2s orbitals at higher binding energies. nsc.ru The Sr 4p orbitals appear at even higher binding energies, around 19.4 eV in α-SrB₄O₇. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) for Local Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is a powerful analytical technique used to determine the elemental composition of a sample. In the context of strontium metaborate, EDS is frequently employed to confirm the presence and stoichiometric ratios of the constituent elements—strontium (Sr), boron (B), and oxygen (O). nih.govmostwiedzy.pl The technique is often used in conjunction with Scanning Electron Microscopy (SEM), allowing for elemental mapping of the sample's surface. nih.govacs.org This combination provides spatial information about the distribution of elements, which is crucial for assessing the homogeneity of the material.
For instance, in the synthesis of this compound, EDS analysis serves as a validation step to verify that the desired elements are present in the correct proportions, complementing structural data from X-ray Diffraction (XRD). researchgate.net Research on doped strontium borate materials also relies on EDS to confirm the successful incorporation of dopant elements into the host matrix. nih.govmdpi.com For example, studies on Sm³⁺-doped strontium barium borate phosphors and Ca(BO₂)₂-doped superconductors have utilized EDS to verify the elemental composition and distribution of both the host and dopant elements. nih.govresearchgate.net The analysis can provide semi-quantitative or fully quantitative results, confirming the elemental makeup of the synthesized compound. acs.orgwebofproceedings.org
The following table provides an example of elemental composition data that can be obtained from an EDS analysis of a strontium borate-based material.
| Element | Weight % | Atomic % |
| O | 50.15 | 68.21 |
| B | 12.55 | 25.29 |
| Sr | 37.30 | 6.50 |
| This table is illustrative. Actual percentages vary with stoichiometry and sample purity. |
Atomic Absorption Spectroscopy for Quantitative Elemental Analysis
Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements in a sample. The method relies on the principle that atoms absorb light at characteristic wavelengths. usgs.gov For this compound and related compounds, AAS is particularly effective for accurately quantifying the concentration of strontium. researchgate.netnemi.gov
The analytical process typically involves dissolving the solid sample, often through fusion with a flux like lithium metaborate followed by dissolution in an acidic solution, to prepare an aqueous sample for analysis. nrcan.gc.ca The solution is then aspirated into a flame or a graphite (B72142) furnace, where it is atomized. A light source specific to the element being measured (in this case, a strontium hollow-cathode lamp) emits light at a wavelength that is absorbed by the strontium atoms in the sample. nemi.govlasalle.edu According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path. lasalle.edu
AAS has been successfully used to quantify the exact percentage of strontium in mixed borate crystal systems, such as barium strontium borate (BSB) single crystals. researchgate.net To overcome potential interferences from other elements in the matrix, such as aluminum, phosphate (B84403), or silica (B1680970), releasing agents or ionization suppressors like lanthanum salts and potassium chloride are often added to both the samples and calibration standards. nemi.govnrcan.gc.ca The technique offers high precision and low detection limits, making it suitable for verifying the stoichiometry of strontium in the final product and for trace element analysis. researchgate.netnih.gov
Typical AAS Operating Parameters for Strontium Analysis
| Parameter | Value |
| Wavelength (nm) | 460.7 |
| Slit Width (nm) | 0.2 / 0.4 |
| Light Source | Strontium Hollow-Cathode Lamp |
| Flame/Atomizer | Air-Acetylene |
| Linear Range (mg/L) | up to 5 |
| Data compiled from typical instrument conditions. nemi.govlasalle.edu |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Dopant Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for investigating materials containing unpaired electrons. It is highly sensitive to the local environment of paramagnetic species, making it ideal for characterizing defects and dopants within the diamagnetic this compound host. researchgate.neteurekaselect.comscispace.com
When strontium borate is doped with transition metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) or when intrinsic defects are present, these species often act as paramagnetic centers. researchgate.netnih.govresearchgate.net The EPR spectrum provides detailed information about the oxidation state, coordination symmetry, and nature of the chemical bonding of these ions. scispace.comnih.govresearchgate.net
For instance, in iron-doped strontium borate glasses, EPR spectra can distinguish between isolated Fe³⁺ ions in distorted octahedral or rhombic sites and clustered iron ions that interact via dipole-dipole or superexchange mechanisms. researchgate.networldscientific.com Similarly, for copper-doped glasses, the spin-Hamiltonian parameters (g and A values) derived from the EPR spectrum indicate that Cu²⁺ ions typically occupy tetragonally distorted octahedral sites with a d(x²-y²) ground state. eurekaselect.comresearchgate.net The analysis of these parameters helps elucidate structural rearrangements in the glass network, such as the conversion of boron coordination states induced by the dopant. eurekaselect.com EPR studies on manganese-doped systems have confirmed the ionic nature of the bonding between Mn²⁺ ions and the surrounding oxygen ligands. nih.gov
The technique is also capable of identifying intrinsic defects created by irradiation or other processes. researchgate.net These defects, which can be electron or hole centers trapped at specific sites in the glass network, are crucial in understanding the material's response to radiation and its potential for applications in dosimetry. researchgate.net
Summary of EPR Findings for Dopants in Strontium Borate Glasses
| Dopant Ion | Typical EPR Signal (g_eff) | Inferred Site Symmetry / State | Reference |
| Fe³⁺ | g ≈ 4.3 and g ≈ 2.0 | Isolated ions in rhombic/distorted octahedral sites and clustered ions | researchgate.net |
| Cu²⁺ | g∥ > g⊥ > gₑ (≈2.0023) | Tetragonally distorted octahedral sites | eurekaselect.comresearchgate.net |
| Mn²⁺ | g ≈ 2.0 with hyperfine structure | Ionic bonding environment | nih.gov |
| W⁵⁺ | Signal indicates axial distortion | Tetragonally elongated WO₆ octahedron | ijisrt.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a profoundly insightful technique for probing the local atomic structure of materials. In the study of borate compounds like this compound, solid-state NMR is particularly valuable because it can provide quantitative information about the coordination environment of specific nuclei, even in amorphous or glassy materials where long-range order is absent. ualberta.caresearcher.life
Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) for Boron Coordination Environments
For borate materials, ¹¹B is the most commonly studied nucleus due to its high natural abundance and sensitivity. ualberta.ca Magic Angle Spinning (MAS) NMR is a solid-state NMR technique that averages out anisotropic interactions, resulting in narrower, more resolved spectral lines. This allows for the clear distinction between different boron coordination environments. ualberta.camdpi.com
In this compound and other borate glasses, boron atoms primarily exist in two coordination states with oxygen: trigonal planar BO₃ units ( ualberta.caB) and tetrahedral BO₄ units ( researchgate.netB). researcher.liferesearchgate.net ¹¹B MAS-NMR is exceptionally effective at distinguishing and quantifying the relative populations of these two species. mdpi.comresearchgate.net The fraction of four-coordinated boron, denoted as N₄, is a fundamental structural parameter that significantly influences the material's properties. researcher.lifeingentaconnect.com
¹¹B MAS-NMR spectra of borate glasses typically show two main features: a broad, asymmetric signal at higher chemical shifts (approx. 10-20 ppm) corresponding to ualberta.caB units, and a sharper, more symmetric peak at lower chemical shifts (approx. -5 to 5 ppm) assigned to researchgate.netB tetrahedra. ualberta.caresearchgate.net The addition of network modifiers like strontium oxide (SrO) to boron oxide glass causes the conversion of ualberta.caB units to researchgate.netB units to balance the charge of the Sr²⁺ cation, a change that is directly monitored by the increase in the N₄ value calculated from the NMR spectra. ingentaconnect.comresearchgate.net
Advanced NMR techniques, such as Multiple Quantum Magic Angle Spinning (MQMAS), can provide even greater resolution, helping to distinguish between different types of BO₃ units (e.g., ring vs. non-ring structures) or different BO₄ environments based on their second-nearest neighbors. mdpi.comsnu.ac.kr Studies on strontium borate glasses have utilized ¹¹B MAS-NMR to resolve disparities in literature data and provide accurate N₄ values, confirming the structural roles of network modifiers. researcher.lifeingentaconnect.comscispace.com
¹¹B MAS-NMR Characteristics for Boron Environments in Borate Glasses
| Boron Unit | Coordination | Typical Chemical Shift (δ) Range (ppm) | Spectral Lineshape |
| ualberta.caB (BO₃) | 3 | 10 to 20 | Broad, asymmetric (second-order quadrupolar) |
| researchgate.netB (BO₄) | 4 | -5 to 5 | Narrow, symmetric |
| Data compiled from multiple sources. ualberta.caresearchgate.netscispace.com |
Computational Modeling and Theoretical Frameworks
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a cornerstone of computational materials science for its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting a wide array of properties for strontium borate (B1201080) compounds.
DFT calculations are routinely used to map the electronic structure, providing a fundamental understanding of a material's conductivity and optical properties. The band structure illustrates the energy levels that electrons can occupy, while the Density of States (DOS) shows the number of available states at each energy level.
For strontium borate compounds, theoretical calculations reveal them to be wide-band-gap materials. In a study of Sr₂B₁₆O₂₆, calculations using the full potential linearized augmented plane wave (FP-LAPW) method showed that the valence band maximum (VBM) and conduction band minimum (CBM) are located at the Gamma point of the Brillouin zone, resulting in a direct energy gap of approximately 5.31 eV. nih.gov The total density of states calculated for the valence band showed reasonable agreement with experimental X-ray photoelectron spectra. nih.gov Analysis of the Partial Density of States (PDOS) for various strontium borates consistently shows that the top of the valence band is dominated by the 2p orbitals of oxygen atoms. researchgate.netresearchgate.net In the case of SrO·2B₂O₃, the conduction band is primarily composed of orbitals from strontium and boron. researchgate.net
Similarly, first-principles calculations for Sr₂B₅O₉(OH)·H₂O indicate that it has a direct band gap. researchgate.net The nature of the bonding can also be inferred from these studies; analysis of the DOS for perovskite-type strontium compounds suggests that the bond between strontium and the oxide entities is mainly ionic, while bonding within the anionic groups (e.g., Ti-O or B-O) is covalent. scirp.org The application of uniaxial strain has been shown to modulate the band gap of strontium tetraborate (B1243019) (SrB₄O₇). aip.org
Calculated Band Gaps of Strontium Borates
| Compound | Abbreviation | Calculated Band Gap (eV) | Band Gap Type | Reference |
|---|---|---|---|---|
| Sr₂B₁₆O₂₆ | - | 5.31 | Direct | nih.gov |
| Sr₂B₅O₉(OH)·H₂O | - | - | Direct | researchgate.net |
| SrB₄O₇ | SBO | ~5.0 (unstrained) | - | aip.org |
| Strontium Borate Phases | - | ~4.96 | - |
DFT calculations are essential for predicting the nonlinear optical (NLO) properties of materials, which are critical for applications in laser technology and frequency conversion. Key NLO properties include the second-harmonic generation (SHG) response, refractive index, and birefringence.
Several strontium borate compounds have been identified as promising NLO materials through theoretical studies. For instance, a noncentrosymmetric strontium borate, P1-Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O, was predicted to be a potential deep-ultraviolet NLO crystal. nih.gov Its SHG intensity was calculated to be 1.7 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. nih.gov DFT calculations confirmed that the B-O units are primarily responsible for the NLO property. nih.govresearcher.life Another study on Sr₂B₅O₉(OH)·H₂O found its powder SHG effect to be approximately three times that of KDP. researchgate.net The calculated refractive indices, birefringence, and SHG coefficients for this compound were consistent with experimental results. researchgate.netfrontiersin.org
Strontium tetraborate (SrB₄O₇, or SBO) is known to have high NLO coefficients, but its utility is limited by a small birefringence, which is insufficient for angular phase-matching in the UV region. aip.orgaip.org Computational studies based on DFT revealed that this limitation could be overcome by applying uniaxial strain. aip.org It was predicted that a -10% compressive strain along the a-axis could enhance the birefringence to nearly thirteen times its unstrained value, making the crystal phase-matchable for SHG processes. aip.orgaip.org
Theoretical NLO Properties of Strontium Borates
| Compound | Property | Predicted Value/Finding | Reference |
|---|---|---|---|
| P1-Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | SHG Intensity | 1.7 x KDP | nih.govresearcher.life |
| Sr₂B₅O₉(OH)·H₂O | SHG Intensity | ~3 x KDP | researchgate.net |
| SrB₄O₇ (unstrained) | Birefringence | Small (~0.0034) | aip.org |
| SrB₄O₇ (-10% compressive strain) | Birefringence | ~13x unstrained value | aip.orgaip.org |
DFT provides a framework for calculating the formation energy of defects, such as vacancies or substitutional dopants, within a crystal lattice. This energy determines the stability and concentration of defects, which in turn govern many material properties, including conductivity and luminescence. The process involves creating a supercell of the host material, introducing the defect (e.g., replacing a host atom with a dopant or removing an atom to create a vacancy), and calculating the total energy difference relative to the perfect crystal and the chemical potentials of the constituent elements. arxiv.orgaps.org
While specific DFT studies on the formation energies of substitutional defects in strontium metaborate (B1245444) are not widely reported, the methodology is well-established. For example, in studies of doped lanthanum gallate, high-temperature oxide melt solution calorimetry, supported by computer modeling, was used to determine the formation enthalpies for Sr and Mg dopants. researchgate.net Such calculations can reveal the most energetically favorable dopant sites and explain observed material properties. researchgate.net DFT calculations on aluminosilicate (B74896) ceramics revealed that the bond energies for strontium were 11.6 eV in SrAl₂Si₂O₈ and 12.1 eV in Sr₂Al₂SiO₇, indicating strong immobilization within the host matrix. mdpi.com
A negative correlation energy of co-doping, where the formation energies of both acceptors and donors decrease in the presence of compensating impurities, can also be investigated using DFT. arxiv.org This approach is crucial for understanding doping mechanisms and predicting how to achieve desired electronic properties in materials like strontium borate.
Predicting the thermodynamic stability of a compound is a primary application of first-principles calculations. umn.edu This analysis determines whether a hypothetical material is likely to be synthesizable or if a known material is stable under certain conditions. Stability is typically assessed in two ways: stability against decomposition into competing phases and stability against transformation into a different crystal structure (polymorph) at the same composition. umn.edu By calculating the formation energy of a compound and comparing it to the energies of all known competing phases (the "convex hull" approach), DFT can predict whether a material is thermodynamically stable, metastable, or unstable. umn.edu
This framework is applicable to strontium borates, where various crystalline phases exist. For instance, the compound Sr₄B₁₄O₂₅ has been identified as metastable, decomposing into strontium di- and metaborate over time, a behavior that can be explored computationally. researchgate.net DFT calculations that include vibrational contributions can also map out the thermodynamic stability of surfaces at finite temperatures and under various chemical potentials, as has been done for the perovskite SrTiO₃. nih.gov
For layered materials, DFT can be used to predict exfolia-bility. This involves calculating the interlayer binding energy. A low binding energy suggests that the layers can be separated with relative ease, for instance through liquid exfoliation, to form two-dimensional nanosheets. While specific studies on the exfoliation of strontium metaborate are limited, the computational methodology is robust for predicting this potential.
The analysis of electron charge density, calculated via DFT, provides a visual and quantitative description of chemical bonding. uni-goettingen.de By mapping the distribution of electrons throughout the crystal lattice, one can distinguish between different types of chemical bonds (ionic, covalent, metallic) and identify features like lone electron pairs. uni-goettingen.derwth-aachen.de
In this method, the nature of a bond is analyzed by examining the bond critical point (BCP), a saddle point in the electron density between two atoms. uni-goettingen.de The value of the electron density and its Laplacian (second derivative) at the BCP can characterize the interaction. uni-goettingen.de For example, a positive Laplacian is indicative of ionic character, while a negative Laplacian signifies a covalent bond. uni-goettingen.de
For strontium-containing oxides like SrTiO₃, charge density studies have been used to conclude that the bond between strontium and the TiO₂ group is predominantly ionic, characterized by charge transfer, whereas the bond between titanium and oxygen is covalent. scirp.org Similar analyses applied to strontium borates can precisely characterize the Sr-O and B-O bonds. Calculations on Sr₂B₁₆O₂₆ have been performed to determine its electron charge density, providing insight into its bonding network, which consists of complex borate anions formed by BO₃ triangles and BO₄ tetrahedra. nih.govcapes.gov.br This analysis is crucial for understanding the relationship between the atomic-level structure and the material's macroscopic properties.
Advanced Computational Approaches
While DFT is a powerful tool, more advanced computational methods are sometimes required to overcome its limitations, such as the common underestimation of band gaps.
GW Approximation and Bethe-Salpeter Equation (BSE): For more accurate electronic properties, many-body perturbation theory approaches like the GW approximation are employed. The GW method has been shown to correct the band gap underestimation of standard DFT functionals, yielding values in much better agreement with experiments, as demonstrated in studies of materials like SrCl₂. researchgate.net Following the GW calculation, the Bethe-Salpeter equation (BSE) can be solved to compute optical properties, including the effects of electron-hole interactions (excitons). researchgate.net
Hybrid Functionals: Another approach to improve the accuracy of band structure calculations is the use of hybrid exchange-correlation functionals within DFT. These functionals mix a portion of exact Hartree-Fock exchange with a standard DFT functional, often resulting in more accurate predictions of electronic and structural properties for a wide range of oxides, including those containing strontium. rsc.org
Machine Learning (ML): The integration of machine learning with first-principles calculations is a rapidly growing field. ML models can be trained on large datasets of DFT-calculated properties to predict material characteristics, such as defect formation energies, with significantly reduced computational cost. umn.eduresearchgate.net This data-driven approach accelerates the discovery and design of new materials.
High-Throughput Crystal Structure Prediction: Advanced algorithms for crystal structure prediction can be combined with DFT calculations to perform high-throughput screening for new, stable materials. This method was used to identify energetically favorable structures for Sr₂Be₂B₂O₇, resolving questions about its previously reported crystal structure. acs.org
Dynamical Mean-Field Theory (DMFT) for Electronic Correlations
Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative method for investigating strongly correlated electron systems. d-nb.infowikipedia.orgcond-mat.dearxiv.org This theory effectively maps a complex lattice problem onto a solvable single-impurity Anderson model, which includes a self-consistency condition. d-nb.info This approach is exact in the limit of infinite lattice coordination and provides a robust approximation for real-world crystal structures. cond-mat.de
In materials like this compound, where electron-electron interactions can be significant, DMFT offers a way to understand the electronic structure beyond the limitations of mean-field theories. d-nb.infowikipedia.org By combining DMFT with traditional band structure calculation methods like the Local Density Approximation (LDA), a material-specific computational scheme known as LDA+DMFT is created. d-nb.info This hybrid approach allows for the ab initio investigation of correlated materials, providing calculated spectra that can be compared with experimental spectroscopic measurements. d-nb.info While direct applications of DMFT specifically to this compound are not extensively documented in the provided context, the methodology is broadly applied to transition metal oxides and other materials with d and f electron shells, which exhibit strong correlation effects. d-nb.info
First-Principles Calculations for Comprehensive Structural and Electronic Property Predictions
First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in predicting the structural and electronic properties of materials like this compound from fundamental quantum mechanics, without empirical parameters. These calculations have been successfully applied to various strontium-containing compounds to determine their properties. For instance, first-principles studies on Sr-doped β-Ga₂O₃ have been used to analyze its crystal structure, band structure, and density of states. nih.gov Similarly, calculations on the X₂Bi₄Ti₅O₁₈ family (where X can be Sr) have been used to determine structural, mechanical, optical, and electrical properties. mdpi.com
In the case of this compound (SrB₂O₄), it has been synthesized and found to crystallize in the orthorhombic space group Pbcn. researchgate.net First-principles calculations using the INDO/S method on a (SrB₂O₄)₂ cluster model have been employed to determine its electronic structure. researchgate.net These calculations revealed a significant finding: the charge transfer from O²⁻ anion orbitals to Sr²⁺ cation orbitals makes a substantial contribution to the linear polarizability of the material. researchgate.net The top of the valence band is predominantly composed of O 2p orbitals, while the bottom of the conduction band consists of cationic orbitals. acs.org
Table 1: Calculated Properties of this compound (SrB₂O₄)
| Property | Calculated Value | Method |
|---|---|---|
| Crystal System | Orthorhombic | Experimental |
| Space Group | Pbcn | Experimental |
| Energy Gap (Eg) | 4.424 eV | INDO/S |
| Average Refractive Index (at 1.065 μm) | 1.980 | INDO/SCI + SOS |
Use of INDO/SCI and Sum-Over-States Methods for Linear Optical Properties
The linear optical properties of this compound have been theoretically investigated using a combination of the Intermediate Neglect of Differential Overlap/Spectroscopic Configuration Interaction (INDO/SCI) method and the Sum-Over-States (SOS) method. researchgate.netacs.org This combined approach allows for the calculation of dynamic refractive indices. researchgate.net For a (SrB₂O₄)₂ cluster, this method predicted an average refractive index of 1.980 at a wavelength of 1.065 μm. researchgate.net A calculated energy gap of 4.424 eV was determined between the valence and conduction bands. researchgate.net This theoretical framework has also been applied to other related borates, such as LiSrBO₃ and LiBaBO₃, to understand their linear optical properties. acs.org
Theoretical Models for Luminescence and Energy Transfer Mechanisms
Judd-Ofelt Theory for Radiative Transition Probabilities and Lifetime Calculations
The Judd-Ofelt (J-O) theory is a cornerstone for analyzing the optical properties of rare-earth ion-doped materials, including borate glasses containing strontium. capes.gov.brresearchgate.netcapes.gov.brscience.gov This theory allows for the calculation of intensity parameters (Ω₂, Ω₄, Ω₆) from the experimental absorption spectra. capes.gov.brcapes.gov.br These parameters are crucial as they provide insight into the local structure and bonding environment of the rare-earth ions within the host material. ijstr.org
Once the J-O intensity parameters are determined, they are used to calculate various radiative properties, such as:
Transition probabilities (A): The rate at which an ion transitions from an excited state to a lower energy state. capes.gov.br
Radiative lifetimes (τR): The theoretical average time an ion spends in an excited state before radiatively decaying. capes.gov.br
Branching ratios (β): The relative probability of a transition to a specific lower level from a given excited state. capes.gov.br
Stimulated emission cross-sections (σe): A measure of the likelihood of stimulated emission, which is critical for laser applications. capes.gov.brcapes.gov.br
For example, in Er³⁺-doped strontium lithium bismuth borate glasses, the J-O theory was applied to evaluate these radiative properties for various transitions. capes.gov.br Similarly, in Dy³⁺-doped strontium magnesium borate glasses, J-O analysis validated experimental results on optical properties. researchgate.net
Inokuti-Hirayama Model for Energy Transfer Pathways between Activators
The Inokuti-Hirayama (I-H) model is employed to understand the mechanism of energy transfer between activator ions (dopants) in a host material, which is particularly relevant when luminescence quenching is observed at higher dopant concentrations. capes.gov.brresearchgate.net This model analyzes the non-exponential decay of luminescence to determine the nature of the interaction between donor and acceptor ions. researchgate.net
In Tm³⁺/Dy³⁺ co-doped strontium magnesium borate glasses, the I-H model was used to confirm that energy transfer occurs within Tm³⁺-Dy³⁺ clusters primarily through a dipole-dipole interaction mechanism. researchgate.net The model is also used to analyze energy transfer in other borate glass systems. For instance, in Sm³⁺-doped borate glasses, the non-exponential decay curves were successfully fitted to the I-H model, indicating that dipole-dipole interactions are responsible for the energy transfer process. researchgate.net The model helps to explain the decrease in fluorescence lifetimes at higher dopant concentrations due to cross-relaxation processes. researchgate.net In Dy³⁺-doped lithium tellurofluoroborate glasses, fitting the non-exponential decay rates with the I-H model for S=6 also pointed to a dipole-dipole mechanism for the energy transfer. capes.gov.br
Statistical and Chemoinformatic Approaches in Materials Research
Statistical and chemoinformatic methods are increasingly being used in materials science to accelerate the discovery and optimization of new materials. researchgate.net These approaches leverage computational tools to analyze large datasets and predict material properties, thereby guiding experimental efforts.
Chemometrics, a discipline that applies mathematical and statistical methods to chemical data, offers a range of tools for this purpose. mdpi.commostwiedzy.pl Techniques such as cluster analysis, principal component analysis, and artificial neural networks can be used for classification, pattern recognition, and the prediction of properties. mdpi.commostwiedzy.pl These methods are valuable for identifying sustainable solutions, such as environmentally friendly solvents or processes, and for filling gaps in material property datasets. mdpi.com
In the context of materials like this compound, chemoinformatics can be used to manage and analyze structural information. For example, the development of comprehensive sets of tautomeric transforms and their implementation in chemical identifiers like InChI allows for a more accurate representation of molecules that can exist in multiple forms. nih.govresearchgate.net While specific applications of these advanced statistical and chemoinformatic approaches directly to this compound are not detailed in the provided search results, their general utility in materials research is well-established for tasks like predicting the behavior of untested compounds and revealing structure-activity relationships. researchgate.net
Application of Multivariate Statistical Methods (e.g., Cluster Analysis, Principal Component Analysis) for Structure-Property Relationships in Borate Glasses
Multivariate statistical methods, such as Cluster Analysis (CA) and Principal Component Analysis (PCA), are powerful tools for elucidating the complex relationships between the chemical composition, atomic-level structure, and macroscopic properties of borate glasses, including those containing this compound. These techniques can identify underlying patterns and correlations within large datasets, providing insights that are not apparent from simple bivariate analyses.
Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In the context of strontium borate glasses, PCA can be used to reduce the dimensionality of the data and identify the key factors that influence specific properties.
For instance, in a study of Ce-doped strontium borate glasses, PCA was employed to investigate the correlations between various structural and physical properties. scispace.comresearchgate.netnih.gov The analysis revealed that the density-driven molar volume is a suitable parameter for evaluating structural data, while the chemical composition is more appropriate for assessing optical and luminescent properties. scispace.comresearchgate.netnih.gov This indicates that changes in the glass network structure, such as the ratio of three-coordinated (BO₃) to four-coordinated (BO₄) boron atoms, are strongly linked to the molar volume. scispace.com Conversely, properties like optical basicity and luminescence are more directly influenced by the elemental composition. scispace.com
Cluster Analysis (CA) is a technique used to group a set of objects in such a way that objects in the same group (called a cluster) are more similar to each other than to those in other groups (clusters). In the study of borate glasses, CA can classify different glass compositions based on their physicochemical properties, such as hardness and thermal expansion. For example, glasses can be grouped based on the coordination number of boron, which is a critical factor determining the network connectivity and, consequently, many macroscopic properties.
Detailed Research Findings
Research on Ce-doped strontium borate glasses has demonstrated the utility of PCA in understanding structure-property relationships. A key finding is the inverse relationship between the fraction of BO₄ units and the fraction of BO₃ rings, indicating a structural transformation from BO₃ rings to BO₄ units with the addition of strontium cations. scispace.com This structural change directly impacts the density of the glasses. scispace.com
The following interactive table presents a hypothetical dataset based on the findings from the research on Ce-doped strontium borate glasses, illustrating the types of variables that can be analyzed using PCA and CA.
| Glass Composition (Ce:SBOx) | Molar Volume (VM) | BO₄/BO₃ Ratio | Density | Optical Basicity | Luminescence Intensity |
| Ce:SBO60 | High | Low | Low | Low | High |
| Ce:SBO65 | Medium-High | Medium-Low | Medium-Low | Medium | Medium-High |
| Ce:SBO70 | Medium | Medium | Medium | Medium | Medium |
| Ce:SBO75 | Low | High | High | High | Low |
This table is illustrative and based on trends described in the literature. scispace.comnih.gov
PCA of such data would likely reveal two primary principal components. The first component might be heavily weighted by molar volume, density, and the BO₄/BO₃ ratio, representing the structural dimension of the glass. The second principal component could be dominated by optical basicity and luminescence intensity, reflecting the electronic and optical properties. This separation allows researchers to understand which compositional or structural factors are the primary drivers for a desired property.
Furthermore, studies have shown that in borate-rich glasses, a higher fraction of BO₃ rings and a larger cavity size correlate with stronger luminescence from Ce³⁺ ions. scispace.comresearchgate.netnih.gov This suggests that the local environment around the rare-earth ion, which is influenced by the borate network structure, plays a crucial role in the material's optical performance.
Functional Properties and Advanced Applications in Materials Science
Nonlinear Optical (NLO) Properties and Materials Development
Strontium metaborate (B1245444) (SrB₂O₄) and its related borate (B1201080) compounds are notable for their nonlinear optical (NLO) properties, which are crucial for applications in laser technology and optical communications.
The efficiency of second-harmonic generation (SHG), a process that converts light from a fundamental frequency to twice that frequency, is a key metric for NLO materials. Certain forms of strontium borate have demonstrated significant SHG efficiency. For instance, a hydrothermally synthesized noncentrosymmetric strontium borate, P1-Sr₂[B₅O₈(OH)]₂ · [B(OH)₃] · H₂O, exhibits an SHG intensity 1.7 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO crystal. researcher.lifenih.govresearchgate.net This particular strontium borate is also phase-matchable, a critical property that allows for efficient energy transfer during frequency conversion. researcher.lifenih.govresearchgate.net
Other strontium-containing borates also show promising SHG capabilities. Barium strontium borate (BSB) has an NLO efficiency 1.25 times that of KDP. researchgate.net Another example, Sr₂B₅O₉Cl, also demonstrates a phase-matchable SHG response. acs.org The SHG response in these materials is often attributed to the arrangement of the borate (B-O) groups within the crystal structure. researcher.liferesearchgate.net However, not all strontium borates are suitable for SHG; strontium tetraborate (B1243019) (SrB₄O⧿), for example, lacks phase-matching conditions despite having a high effective nonlinear coefficient. researchgate.netresearchgate.net
| Compound/Material | Relative SHG Efficiency (vs. KDP) | Phase-Matchable |
| P1-Sr₂[B₅O₈(OH)]₂ · [B(OH)₃] · H₂O | 1.7x | Yes |
| Barium Strontium Borate (BSB) | 1.25x | Yes |
| Strontium Chloride Doped Ammonium Dihydrogen Phosphate | 2.07x | Yes |
| Sr₂B₅O₉Cl | Phase-matchable SHG response | Yes |
| Strontium Tetraborate (SrB₄O⧿) | - | No |
This table provides a summary of the Second-Harmonic Generation (SHG) efficiency and phase-matching capabilities of various strontium borate compounds, with potassium dihydrogen phosphate (KDP) as the reference material.
A wide transparency window, particularly in the deep-ultraviolet (DUV) region, is essential for NLO materials used in producing short-wavelength lasers. Strontium borates often exhibit excellent transparency in this range. The synthetic veatchite phase, P1-Sr₂[B₅O₈(OH)]₂ · [B(OH)₃] · H₂O, has a short wavelength cutoff edge below 190 nm. researcher.lifenih.govresearchgate.net Similarly, Sr₂B₅O₉Cl crystals have a DUV absorption edge at 170 nm. acs.org
Strontium tetraborate (SrB₄O₇) is particularly noteworthy for its broad transparency range, extending from approximately 130 nm to 3200 nm. researchgate.netgoogle.com This makes it a candidate for optical components in the VUV and DUV spectral regions. google.com Single crystalline strontium borate (SrB₂O₄) nanorods have also been shown to be transparent from 200 nm to 1100 nm. sc.edu
| Compound | Wavelength Cutoff/Transparency Range |
| P1-Sr₂[B₅O₈(OH)]₂ · [B(OH)₃] · H₂O | < 190 nm |
| Sr₂B₅O₉Cl | 170 nm |
| Strontium Tetraborate (SrB₄O₇) | 130 nm - 3200 nm |
| Strontium Borate (SrB₂O₄) nanorods | 200 nm - 1100 nm |
This table summarizes the deep-ultraviolet (DUV) transparency and short wavelength cutoff characteristics of different strontium borate materials.
The nonlinear optical properties of strontium borate glasses also lend themselves to applications in optical switching and limiting. Z-scan analysis of lithium strontium borate glasses has revealed their potential for these applications. researcher.life These glasses exhibit both reverse saturable absorption (RSA) and a transition from RSA to saturable absorption (SA), indicating complex nonlinear absorption behavior. researcher.life The nonlinear absorption coefficient (β) for these glasses is in the range of 0.42–3.2x10⁻¹⁰ mW⁻¹, and the optical limiting values are between 1.642–2.078x10¹² Wm⁻². researcher.life These properties are crucial for devices that protect sensitive optical components from high-intensity laser damage.
Strontium tetraborate (SrB₄O₇) has been utilized in the fabrication of random nonlinear photonic crystals. kirensky.ruaip.org These structures, which contain a sequence of naturally grown domains with antiparallel orientation, allow for random quasi-phase-matching. kirensky.ruaip.orgoptica.org This enables broadband frequency conversion, a significant advantage over periodically poled crystals that are limited to discrete wavelengths. optica.org Researchers have demonstrated the generation of radiation in the 187.5-215 nm range through frequency doubling in these crystals. aps.org Furthermore, these random nonlinear photonic crystals have been successfully employed for the background-free autocorrelation measurements of ultrashort laser pulses over a wide spectral range without the need for angular tuning. kirensky.ruaip.org
The electro-optical effect, where the refractive index of a material changes in response to an electric field, is another important property of NLO crystals. Studies on strontium tetraborate (SrB₄O₇) have explored its piezo-optic and elasto-optic effects. optica.org The anisotropy of these effects has been analyzed to determine the optimal geometry for acousto-optic interaction, which is crucial for developing modulators and other devices. optica.org It was found that the acousto-optic efficiency is greater for shear deformation compared to tension-compression deformations. optica.org In another study, ytterbium-doped strontium yttrium borate nanocrystallites incorporated into a polymer matrix exhibited a significant effective electro-optic coefficient of up to 6.2 pm/V. aip.org
Luminescent Properties and Phosphor Development
Strontium metaborate serves as an excellent host material for luminescent ions, making it a key component in the development of phosphors for various lighting and display applications.
Strontium borate itself can exhibit luminescence, with SrB₂O₄·4H₂O and SrB₂O₄ showing strong luminescence in the UV region. sioc-journal.cn When doped with rare-earth ions, its luminescent properties are significantly enhanced. The similarity in ionic radii between strontium (Sr²⁺) and europium (Eu²⁺) makes this compound an ideal host for europium dopants. researchgate.netsci-hub.se
Doping with europium can result in the presence of both Eu²⁺ and Eu³⁺ ions within the host lattice. researchgate.net Eu³⁺ ions typically produce a narrow-band red emission, while Eu²⁺ ions are responsible for a broad-band blue or UV-blue luminescence. researchgate.netjim.org.cn In SrB₂O₄:Eu³⁺, an orange emission at 593 nm is observed, while Sr₂B₂O₅:Eu³⁺ and Sr₃B₂O₆:Eu³⁺ show red emission around 610 nm. jim.org.cnresearchgate.net The specific emission wavelength can be influenced by the coordination environment of the europium ions within the different strontium borate crystal structures. jim.org.cnresearchgate.net
The addition of co-dopants can further modify the luminescent properties. For example, co-doping with potassium can influence the oxidation state of europium, potentially enhancing the emission from Eu³⁺ ions. researchgate.net Dysprosium is another common co-dopant used with europium in strontium-based phosphors, such as in strontium aluminates, where borate additions can tune the persistent luminescence. rsc.org
The luminescent properties of doped strontium borates make them promising materials for applications such as white light-emitting diodes (W-LEDs) and optical pressure sensors. researchgate.netresearchgate.net
| Strontium Borate Host | Dopant(s) | Emission Color/Wavelength |
| SrB₂O₄·4H₂O / SrB₂O₄ | None | UV |
| SrB₂O₄ | Eu³⁺ | Orange (593 nm) |
| Sr₂B₂O₅ | Eu³⁺ | Red (610 nm) |
| Sr₃B₂O₆ | Eu³⁺ | Red (610 nm) |
| SrB₂O₄ | Eu²⁺ | UV-Blue (~430 nm) |
| SrB₄O₇ | Eu²⁺ | Blue |
This table presents the observed emission colors and wavelengths for various strontium borate phosphors doped with europium.
Advanced Glass and Ceramic Formulations
In the production of ceramics and glazes, strontium-containing compounds, including strontium borate, play a significant role as fluxing agents and structural enhancers. eqipped.com A flux is an oxide that lowers the melting or softening temperature of a ceramic mixture, enabling vitrification and the formation of a glassy phase at lower firing temperatures. digitalfire.com
Strontium oxide (SrO), often introduced in the form of strontium carbonate which decomposes upon heating, acts as a flux, particularly at higher temperatures. woodfireceramic.comthesprucecrafts.com It can be used in a similar manner to calcium carbonate but also offers the added benefit of increasing a glaze's resistance to crazing and scratches. thesprucecrafts.com
The "borate" component, introduced as boric oxide (B₂O₃), is a powerful flux itself and also acts as a viscosity agent. digitalfire.comlindaarbuckle.com When combined in the form of strontium borate, these properties are leveraged to create durable and functional ceramic products. eqipped.com The use of boron-containing fluxes like Gerstley Borate or frits is common for reducing the melting temperature of glazes. digitalfire.comthesprucecrafts.com
In the context of specialized phosphors like strontium aluminates, boric acid is used as a high-temperature flux to accelerate the growth of particles and improve the penetration of dopant ions into the ceramic structure. google.com However, at higher concentrations, it can lead to the formation of undesired strontium alumino-borate glassy phases. core.ac.uk Therefore, the concentration of the borate flux must be carefully controlled to achieve the desired crystalline phase and properties. rsc.orgcore.ac.uk
Optimization for Enhanced Optical Clarity and Thermal Resistance in Specialty Glasses
The incorporation of strontium oxide (SrO) into borate-based glass systems is a key strategy for optimizing their optical and thermal characteristics. Adding SrO modifies the glass network, which can enhance thermal stability and prevent devitrification (crystallization). chalcogen.ro In studies on heavy metal oxide glasses, such as bismuth borate glasses, the addition of SrO has been shown to improve thermal stability, with the temperature difference between the glass transition onset and crystallization onset (a measure of stability) increasing significantly from 41 to 107°C. chalcogen.ro These glasses exhibit high thermal expansion coefficients, ranging from 8.69 to 10.7 ppm/°C, and glass transition temperatures between 362 and 432°C. chalcogen.ro
The structural role of additives is crucial. In some systems, replacing strontium oxide with titanium dioxide (TiO2) was found to increase the ratio of three-coordinate boron (BO3) to four-coordinate boron (BO4), indicating that TiO2 acts as a network-former. nih.gov This structural change directly influences the material's properties. nih.gov The thermal stability of these glasses is a critical parameter for applications involving high temperatures, such as in coating fields. mdpi.com For instance, samarium-doped strontium aluminate glasses have demonstrated excellent thermal stabilities with glass transition temperatures (Tg) at or above 792°C. mdpi.com
The optical properties are also a key area of optimization. Borate glasses are known for having relatively high phonon energies (around 1300 cm⁻¹), which can hinder luminescence efficiency. researchgate.net The addition of modifiers like alkali oxides or heavy metals helps to suppress these phonon energies, thereby enhancing optical performance. researchgate.net The specific composition affects the optical band gap; one study on a 33.3% SrO, 66.7% B2O3 glass reported an absorption edge of 343 nm and a band gap energy of 3.20 eV. researchgate.net The optimization process involves balancing these compositional factors to achieve the desired combination of high optical clarity and robust thermal resistance for specialty applications.
Table 1: Thermal Properties of Various Strontium-Containing Specialty Glasses
| Glass System | Glass Transition Temp. (Tg) | Thermal Stability (ΔT) | Key Finding |
| (40+x)Bi2O3–(60-x-y)B2O3–ySrO | 362 - 432 °C | Up to 107 °C | The addition of Strontium Oxide (SrO) significantly improves the thermal stability of the glass. chalcogen.ro |
| Al2O3-(3-x)SrO: xSm3+ | ≥ 792 °C | --- | These glasses exhibit excellent thermal stability, beneficial for high-temperature coating applications. mdpi.com |
| 70B2O3-(30-x)SrO-xTiO2 | Varies with composition | Varies with composition | Replacing SrO with TiO2 alters the glass network structure, impacting thermal properties. nih.gov |
Development of Strontium Borate Glass-Ceramics with Tunable Electrical Behavior
Strontium borate glass-ceramics are composite materials engineered by the controlled crystallization of a base glass, resulting in fine crystallites embedded within a residual glassy matrix. ias.ac.in This microstructure allows for the tuning of electrical properties, creating materials that range from insulators to semiconductors, suitable for applications like capacitors and electronic devices. scirp.orgceramic-science.com
The electrical behavior is highly dependent on the crystalline phases that are precipitated and the presence of dopants. In one strontium titanate borosilicate system, the high reactivity of SrO with B2O3 led to the crystallization of strontium borate as the main phase, resulting in a glass-ceramic with a low dielectric constant that was stable over a wide temperature range. ias.ac.in Conversely, by incorporating different constituents, highly tunable properties can be achieved. The development of glass-ceramics in the [(PbₓSr₁₋ₓ)O·TiO₂]-[2SiO₂-B₂O₃]-[K₂O]-[BaO]-[La₂O₃] system can lead to a material with a semiconducting perovskite phase dispersed in an insulating glassy matrix. scirp.org This structure induces space charge polarization at the crystal-glass interface, imparting a very high effective dielectric constant, making the material suitable for capacitor applications. scirp.org
The addition of specific dopants is a critical method for tuning electrical behavior. For example, doping a (Ba,Sr)TiO₃ borosilicate glass with lanthanum oxide (La₂O₃) causes the dopant to diffuse into the crystalline phase during heat treatment, making the glass-ceramic semiconducting. scirp.org Similarly, in strontium bismuth titanate borosilicate glass-ceramics, the addition of CeO₂ as a nucleating agent promotes the crystallization of the major perovskite strontium titanate phase, leading to a material with an exceptionally high dielectric constant (εr) on the order of 90,000 at a low frequency of 1 Hz. ceramic-science.com The electrical response of these complex materials can be analyzed using techniques like impedance spectroscopy, which helps to distinguish the contributions of the glassy matrix, the crystalline phases, and the interfaces between them. researchgate.net
Table 2: Electrical Properties of Tunable Strontium Borate Glass-Ceramics
| Glass-Ceramic System | Key Crystalline Phase(s) | Dopant/Modifier | Tunable Property & Value |
| 65(SrO·TiO₂)–35(2SiO₂·B₂O₃) | Strontium Borate, Rutile | None specified | Temperature-independent low dielectric constant (εr = 23-30). ias.ac.in |
| [(Ba₀.₆Sr₀.₄)TiO₃]-[2SiO₂-B₂O₃]-[K₂O]-La₂O₃ | Perovskite BST | La₂O₃ | Becomes semiconducting; high dielectric constant (εr = 350 at 60 Hz). scirp.org |
| 60[(Sr₁₋ₓBiₓ)·TiO₃]-39[2SiO₂B₂O₃]-1[CeO₂] | Perovskite Strontium Titanate | Bi₂O₃, CeO₂ | Very high dielectric constant (εr ≈ 90,000 at 1 Hz). ceramic-science.com |
Dosimetric Applications
Strontium borate compounds have emerged as highly promising materials for radiation dosimetry. iaea.org Their effective atomic number is close to that of human tissue, and they possess properties like high sensitivity to radiation, good thermal stability, and excellent mechanical and chemical durability, making them attractive for developing thermoluminescent dosimeters (TLDs). iaea.orgresearchgate.netcapes.gov.br
Development of Thermoluminescent Dosimeters Based on Strontium Borates
Thermoluminescent dosimeters (TLDs) are developed from strontium borate by doping the host material with specific activators, such as rare-earth elements (e.g., Dysprosium, Cerium) or other ions (e.g., Copper, Lead), which create trapping levels for electrons and holes generated by ionizing radiation. epj-conferences.orgkashanu.ac.iraip.org When the material is later heated, the trapped energy is released as light, the intensity of which is proportional to the absorbed radiation dose. researchgate.net
Several synthesis methods are employed to produce these TLD materials. The conventional melt-quenching technique is used to create amorphous glass dosimeters. epj-conferences.orgscispace.com For example, strontium borate glasses with various modifiers like Na₂O, Li₂O, and CaO, doped with dysprosium oxide (Dy₂O₃), have been successfully prepared this way. epj-conferences.org Research has focused on identifying the optimal concentration of the dopant to maximize the thermoluminescent response; for a sodium strontium borate glass, the optimal concentration of Dy₂O₃ was found to be 0.1 mol%. epj-conferences.org
Alternatively, solid-state reaction or sintering is used to create polycrystalline phosphors. iaea.orgkashanu.ac.iraip.org Strontium tetraborate (SrB₄O₇) doped with lead (Pb) has been synthesized via a solid-state method, and lithium strontium borate phosphors doped with various rare earths have been made using solid-state sintering. kashanu.ac.iraip.org The choice of synthesis route and dopant is critical, as it influences the sensitivity and the structure of the glow curve (the plot of light intensity versus temperature), which should ideally have a single, sharp peak at a temperature suitable for dosimetry (typically 180-250°C). epj-conferences.orgaip.org
Investigation of Sensitivity to Ionizing Radiation and Dose Response Profiles
A crucial aspect of a TLD material is its sensitivity to different types and doses of ionizing radiation and the linearity of its response. Strontium borate-based dosimeters have been investigated for their response to both gamma and beta radiation. iaea.orgscispace.com
Studies have shown that the sensitivity and effective dose range can be tailored by the choice of dopant and host composition. For instance, a strontium borate glass system doped with copper (Cu²⁺) or zinc (Zn²⁺) was found to be sensitive to gamma-ray doses in the range of 0.4 to 15 kGy. scispace.com Another study using strontium hexaborate (SrB₆O₁₀) doped with copper reported a linear dose response for gamma radiation from 5 Gy up to 25 Gy. troindia.in Dysprosium-doped strontium borate glasses have demonstrated a linear response to ⁶⁰Co gamma irradiation in the 1 to 9 Gy range. epj-conferences.org
For beta radiation, strontium borate (SrB₄O₇) synthesized by a solid-state reaction showed a linear integrated thermoluminescence response as a function of dose in the range of 1.0 to 8.0 Gy. iaea.org The sensitivity of these materials is often compared to commercial TLDs. One study found that their synthesized SrB₄O₇ phosphors had a relative sensitivity of 0.49 compared to the commercial TLD-100 dosimeter, while another report on copper-doped strontium hexaborate found its sensitivity to be about 90% of the TLD-100H phosphor. iaea.orgtroindia.in The stability of the signal after irradiation, known as fading, is another critical parameter; one copper-doped material exhibited fading of about 33% over 25 days. troindia.in These investigations confirm that by carefully selecting the strontium borate compound and dopant, dosimeters with specific sensitivities and linear dose response profiles can be developed for various applications, from personal monitoring to food irradiation. scispace.com
Table 3: Radiation Response Characteristics of Strontium Borate-Based Dosimeters
| Dosimeter Material | Dopant(s) | Radiation Type | Linear Dose Response Range | Key Sensitivity/Fading Finding |
| Strontium Borate Glass | Cu²⁺ / Zn²⁺ | Gamma | 0.4 - 15 kGy | Material is sensitive and applicable for food irradiation processes. scispace.com |
| Strontium Borate (SrB₄O₇) Phosphor | None | Beta | 1.0 - 8.0 Gy | Relative TL sensitivity is 0.49 compared to TLD-100. iaea.org |
| Sodium Strontium Borate Glass | Dy₂O₃ | Gamma (⁶⁰Co) | 1 - 9 Gy | Exhibits excellent linearity and a prominent glow peak around 200°C. epj-conferences.org |
| Strontium Hexaborate (SrB₆O₁₀) Phosphor | Cu | Gamma | 5 - 25 Gy | Sensitivity is ~90% of commercial TLD-100H; fading is ~33% in 25 days. troindia.in |
Mechanistic Studies of Material Interactions and Performance
Structural-Optical Property Correlations
The optical behavior of strontium metaborate (B1245444) and related compounds is intrinsically linked to their specific structural arrangements at the atomic and molecular levels.
The fundamental building blocks of borate (B1201080) glasses are trigonal [BO3] and tetrahedral [BO4] units. researcher.life The connectivity and relative ratio of these units, often quantified as N4 (the fraction of four-coordinated boron), significantly influence the material's properties. researcher.lifersc.org In strontium borate glasses, various structural units such as diborate, dipentaborate, and metaborate rings are present. researcher.life The interconversion between these units, for instance between diborate and metaborate rings, directly correlates with the observed linear and non-linear optical properties. researcher.life
In complex systems like strontium aluminoborate glasses, the introduction of B2O3 can alter the network of both borate and aluminate structural units. rsc.org Boron oxide can act as both a network former and a modifier, a phenomenon known as the "boron anomaly". rsc.org This anomaly, which involves the conversion between BO3 and BO4 units, perturbs the localized electrical charge distribution within the crystal structure, thereby modifying luminescence duration. rsc.org For example, in Eu and Dy co-doped strontium aluminate, the formation of polymerized borate groups from BO3 triangles and BO4 tetrahedra, along with metaborate units, contributes to persistent luminescence. rsc.org The structure of crystalline strontium metaborate (SrB2O4) consists of infinite (BO2)n- chains forming slightly puckered layers. researchgate.net Single crystals of SrB2O4 exhibit a wide transparency range from the deep ultraviolet (190 nm) to the infrared region (3250 nm). researchgate.net
Table 1: Structural Units in Strontium Borate Glasses and Their Influence
| Structural Unit | Description | Influence on Optical Properties |
| Metaborate Rings | Rings formed of (BO2O–) units. researcher.life | Interconversions with other units affect linear and non-linear optical properties. researcher.life |
| Diborate Units | Composed of two linked borate tetrahedra (B4O7 2–). researcher.life | Present in the glass network and contributes to overall optical behavior. researcher.life |
| [BO3] Triangles | Three-coordinated boron atoms. researcher.lifersc.org | The ratio of BO3 to BO4 units is a key factor in determining optical properties. rsc.orgresearchgate.net |
| [BO4] Tetrahedra | Four-coordinated boron atoms. researcher.lifersc.org | An increase in BO4 units can enhance network connectivity, affecting luminescence. rsc.org |
The luminescence of this compound-based materials is highly dependent on the specific crystallographic site occupied by dopant ions and the strength of the local crystal field. When dopants like rare-earth elements are introduced, they substitute for strontium ions within the lattice. dbc.wroc.pl
In Eu and Dy co-doped strontium aluminate, the coordination environment around the dopant ions, which dictates the crystal field, is affected by changes in the polyborate structures. rsc.org This, in turn, influences the persistent luminescence behavior. rsc.org The B-O network can act as an electron-trapping center, providing additional trap sites that contribute to this phenomenon. rsc.org In strontium barium fluoride (B91410) borate (BSBF) crystals, dopants like Eu3+, Tb3+, and Ce3+ can be effectively incorporated into the host lattice. mdpi.comnih.gov The specific site occupancy and the resulting non-centrosymmetric crystal field can lead to unusual and intense emission transitions, such as the 5D0→7F0 transition of Eu3+. mdpi.comnih.gov
The crystal field strength directly impacts the energy levels of the dopant ions. In strontium alumino-borate glasses doped with Cu2+, the site symmetry around the Cu2+ ion is a tetragonally distorted octahedron. scispace.com The splitting of the energy levels, observed in optical absorption spectra, is a direct consequence of this crystal field. scispace.com Similarly, in Sm2+-doped strontium hexaborate, the crystal field splitting of the 5d level is a key determinant of the luminescence properties. acs.org The luminescence spectra reveal that Sm2+ ions can occupy multiple crystallographic sites, each with a different local environment, leading to complex emission patterns. acs.org
Material-Biological System Interactions (excluding clinical aspects)
Strontium-containing borate glasses exhibit significant interactions with biological systems, making them promising materials for bone regeneration applications. These interactions are governed by surface reactions, ion release, and cellular responses.
The bioactivity of strontium-containing borate glasses is characterized by their ability to form a hydroxyapatite (B223615) (HA) or apatite-like layer on their surface when exposed to physiological fluids like simulated body fluid (SBF). acs.orgresearchgate.net This process is crucial for bonding to bone tissue. acs.org
The mechanism involves several steps:
Ion Exchange: Upon immersion in SBF, an exchange of ions occurs between the glass surface and the surrounding fluid. researchgate.netfrontiersin.org Modifier ions like Na+ and Sr2+ are released from the glass. frontiersin.orgroyalsocietypublishing.org
Network Dissolution: The borate glass network begins to dissolve, leading to the release of boron. nih.govroyalsocietypublishing.org The incorporation of strontium, with its larger ionic radius compared to calcium, can moderate this dissolution rate. frontiersin.orgnih.gov
Formation of a Gel Layer: The initial ion exchange and dissolution lead to the formation of a silica-rich or borate-rich gel layer on the surface. researchgate.net
Apatite Nucleation and Growth: Calcium and phosphate (B84403) ions from the SBF, along with calcium ions released from the glass, precipitate onto the gel layer, forming an amorphous calcium phosphate (ACP) phase. nih.govroyalsocietypublishing.org This ACP then crystallizes into a more stable hydroxyapatite-like layer. frontiersin.orgnih.gov
In some strontium-borate glass formulations, a unique multilayered apatite structure with an interconnected porous network can form. nih.gov This structure is believed to facilitate complete degradation of the glass and promote deeper tissue integration. nih.gov The rate of apatite formation can be influenced by the glass composition; substituting strontium for calcium can increase the degradation rate and apatite-forming ability due to the expansion of the glass network. frontiersin.orgroyalsocietypublishing.org
Strontium-containing borate glasses have been shown to support the attachment and growth of bone cells. Studies using human osteoblast-like cells (SaOS-2) demonstrate that these cells can spontaneously attach, spread, and proliferate on the surface of these glasses. nih.govroyalsocietypublishing.org The incorporation of strontium into borate glass significantly improves its cytocompatibility, partly by moderating the rapid release of boron which can be cytotoxic at high concentrations. nih.govroyalsocietypublishing.org
A noteworthy observation is the formation of a "sandwich" structure, where SaOS-2 cells are found between layers of newly formed apatite. nih.gov The nucleation of apatite occurs not only on the glass surface but also directly on the cell surfaces. nih.govresearchgate.net This intimate interaction suggests that the material not only stimulates apatite formation but also actively engages with the cells, potentially providing a template for new bone formation. nih.govresearchgate.net The controlled release of strontium ions is believed to play a role in stimulating osteoblastic cell proliferation. royalsocietypublishing.orgmdpi.com
The degradation of strontium-containing borate glasses in simulated biological fluids is a critical aspect of their performance, as it governs the release of therapeutic ions like strontium and boron. The degradation mechanism is distinct from that of traditional silicate-based bioactive glasses. nih.gov
Studies have shown that in simulated body fluid (SBF), the release of boron from a strontium-containing borate glass is significantly lower than from a borate glass without strontium. nih.govresearchgate.net This moderation of boron release is crucial for minimizing potential cytotoxicity. nih.govroyalsocietypublishing.org The degradation process leads to a steady release of strontium ions, which is desirable for stimulating bone formation. royalsocietypublishing.orgroyalsocietypublishing.org The degradation rate and ion release kinetics can be tailored by adjusting the glass composition, particularly the strontium content. researchgate.net For instance, in borosilicate glasses, increasing strontium substitution for calcium can lead to a slower release of phosphate ions, indicating a delayed formation of calcium/strontium-phosphate precipitates. acs.orgtuni.fi
Table 2: Ion Release from Strontium-Borate Bioactive Glass
| Ion | Role/Effect of Release | Factors Influencing Release |
| Strontium (Sr2+) | Stimulates osteoblast proliferation and bone formation. royalsocietypublishing.org | Glass composition (SrO content), larger ionic radius slows overall degradation. researchgate.netfrontiersin.orgnih.gov |
| Boron (B3+) | Essential for bone health in controlled amounts; can be cytotoxic at high concentrations. nih.govresearchgate.net | Moderated by the presence of strontium in the glass network. nih.govroyalsocietypublishing.org |
| Calcium (Ca2+) | Participates in the formation of the apatite layer. royalsocietypublishing.org | Influenced by Sr substitution and the overall degradation rate. frontiersin.orgroyalsocietypublishing.org |
| Phosphate (PO43-) | Consumed from the fluid to form the apatite layer. nih.gov | Its consumption rate is linked to the release of Ca2+ and Sr2+ and the speed of apatite formation. acs.orgtuni.fi |
Underlying Mechanisms of Antibacterial and Antibiofilm Potential in Bio-glasses
The incorporation of this compound into bioactive glasses (BGs) imparts notable antibacterial and, more significantly, antibiofilm capabilities. The primary mechanism is attributed to the release of strontium ions (Sr²⁺) into the surrounding environment. researchgate.netresearchgate.netnih.gov These ions can interfere with critical bacterial processes. One proposed mechanism involves Sr²⁺ acting as a competitor to iron for specific binding sites in bacterial iron-sensing proteins, thereby disrupting bacterial metabolism at certain concentrations. frontiersin.org
While direct antibacterial activity against specific bacterial strains may sometimes be limited, strontium borate-based bioglasses have demonstrated considerable potential in inhibiting the formation of biofilms. researcher.lifeugm.ac.id Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate. Research on borate bioactive glass composites containing strontium showed significant biofilm inhibition against Pseudomonas aeruginosa. researcher.lifeugm.ac.id For example, a formulation with 2% Calcium Fluoride in strontium borate glass exhibited a biofilm inhibition percentage of 75.17%. researcher.lifeugm.ac.id This suggests that the material's primary strength lies in preventing the initial stages of biofilm development rather than eliminating planktonic bacteria. researchgate.net
The antibacterial and antibiofilm effects are influenced by the degradation rate of the glass matrix and the resulting pH of the local environment. nih.gov The release of Sr²⁺ ions is crucial, and the ability of the borate glass to act as a local delivery system is key to its efficacy, potentially avoiding adverse reactions associated with long-term systemic use of strontium. nih.gov
Biofilm Inhibition by Strontium Borate Bio-glass Composites
| Composition | Target Organism | Biofilm Inhibition (%) | Reference |
|---|---|---|---|
| 2% CaF₂ Strontium Borate (T1) | Pseudomonas aeruginosa | 75.17 | researcher.life, ugm.ac.id |
| 5% TiO₂ Strontium Borate (T3) | Pseudomonas aeruginosa | 65.77 | researcher.life, ugm.ac.id |
Radiation Interaction Mechanisms
Effects of Gamma Irradiation on Glass Structure and Optoelectronic Properties
Gamma irradiation induces notable changes in the structure and optoelectronic properties of strontium borate glasses. When subjected to gamma rays, the glass structure experiences the formation of induced defects, which manifest as changes in the optical absorption spectrum. benthamopenarchives.combenthamopen.com For instance, undoped strontium borate glass, after being exposed to a gamma dose of 8 Mrad, shows a significant increase in UV absorption and the appearance of a new broad visible absorption band centered around 580 nm. benthamopen.com This is attributed to the creation of electronic defects and broken network bonds. ekb.eg
Despite these induced defects, the fundamental structure of the borate glass network remains remarkably stable. benthamopenarchives.combenthamopen.com Infrared absorption spectra reveal that the characteristic vibrational bands for triangular (BO₃) and tetrahedral (BO₄) borate groups are largely unchanged in their number or position after irradiation. benthamopenarchives.combenthamopen.com This stability is credited to the high content of heavy metal strontium (Sr²⁺) cations, which helps to stabilize the glass network. benthamopenarchives.combenthamopen.com
In doped glasses, such as those containing Samarium (Sm), gamma irradiation can cause the partial reduction of dopant ions (e.g., Sm³⁺ to Sm²⁺). bas.bg This transition is a significant alteration of the optoelectronic properties and is responsible for changes in the material's luminescence spectra. bas.bg The borate framework itself is believed to facilitate this reduction process. bas.bg
Optical Properties of Undoped Strontium Borate Glass Under Gamma Irradiation
| Condition | Observed Optical Features | Reference |
|---|---|---|
| Before Irradiation | Strong UV absorption (200-400 nm) with small peaks at ~220, 320, and 360 nm. No visible bands. | benthamopen.com |
| After 8 Mrad Gamma Irradiation | Intense increase in UV absorption. New broad visible absorption band centered at ~580 nm. | benthamopen.com |
Characterization of Trap Energy Parameters in Thermoluminescent Materials
Strontium borate glasses, particularly when doped with activators like Dysprosium (Dy), are effective thermoluminescent (TL) materials used for radiation dosimetry. epj-conferences.orgepj-conferences.orgresearchgate.net The principle of thermoluminescence involves the storage of energy from ionizing radiation in electron or hole traps within the material's crystal lattice. hbni.ac.in When heated, this stored energy is released as light, and the resulting "glow curve"—a plot of light intensity versus temperature—provides information about the radiation dose and the nature of the traps. hbni.ac.in
The characterization of these traps is defined by kinetic parameters, including the activation energy (E), the order of kinetics (b), and the frequency factor (s). sci-hub.seijlaindia.org
Activation Energy (E): The energy required to release a trapped charge carrier. sci-hub.se
Order of Kinetics (b): Describes the probability of retrapping. First-order kinetics implies negligible retrapping, while second-order implies a high probability of retrapping. nih.gov
Frequency Factor (s): Represents the attempt-to-escape frequency of an electron from a trap. sci-hub.se
These parameters are crucial for understanding the stability of the TL signal and the material's suitability as a dosimeter. sci-hub.se They can be determined from the experimental glow curves using methods like Chen's peak shape analysis. ijlaindia.org Studies on dysprosium-doped strontium borate glasses show prominent glow peaks at temperatures ranging from 154°C to 232°C, depending on the specific composition and modifiers used. epj-conferences.orgresearchgate.netscispace.com The glow curve of SrAl₂O₄:Eu, Dy phosphor, for example, was found to follow second-order kinetics, similar to what is observed in strontium borate compounds. nih.gov
Thermoluminescence Properties of Modified Strontium Borate Glasses
| Glass System (Doped with Dy₂O₃) | Prominent Glow Peak Temperature (°C) | Dose Range | Reference |
|---|---|---|---|
| Sodium Strontium Borate | 186 - 232 | 1 - 9 Gy | epj-conferences.org, researchgate.net |
| Lithium Strontium Borate | 186 - 232 | 1 - 9 Gy | epj-conferences.org, researchgate.net |
| Calcium Strontium Borate | 154 - 200 | 10 - 90 Gy | scispace.com |
Microstructure-Property Relationships
Influence of Crystallite Size, Morphology, and Homogeneity on Functional Performance
The functional performance of materials containing this compound is intrinsically linked to their microstructure, specifically crystallite size, morphology (shape), and the homogeneity of the material. tandfonline.com These physical characteristics can significantly influence properties such as bioactivity, ion release kinetics, and dielectric performance.
In bioceramic applications, a smaller crystallite size and partial crystallization can be advantageous. For example, the hydroxyapatite layer that forms on the surface of strontium-borate-glass/PMMA composites can have crystallites in the nanoscale range. royalsocietypublishing.org This nanostructure provides a higher surface area, which can enhance the degradation rate and be beneficial for cell attachment and migration. royalsocietypublishing.org Similarly, the incorporation of Sr²⁺ into a hydroxyapatite lattice has been shown to reduce both crystallite size and crystallinity, which in turn influences the material's biological and electrical properties. core.ac.uk
The morphology of the crystals is also critical. The synthesis method can control whether strontium carbonate crystals, a related compound, form as needle-shaped particles or short bars, demonstrating that morphology can be tailored. researchgate.net In strontium titanate nanoparticles, a uniform spherical morphology with minimal agglomeration is essential for achieving consistent magnetic and electrical properties. nih.gov
For electronic applications, the relationship is just as direct. In barium strontium titanate ceramics, it is a known phenomenon that materials with a larger grain size often exhibit enhanced polarization, leading to a higher dielectric constant. tandfonline.com This demonstrates a clear microstructure-property relationship where the physical arrangement and size of the crystalline domains dictate the material's functional electronic response. tandfonline.comcambridge.org
Microstructure Effects on Material Properties
| Material System | Microstructural Feature | Resulting Influence on Performance | Reference |
|---|---|---|---|
| Sr-substituted Hydroxyapatite | Reduced crystallite size (34-39 nm) and crystallinity | Influences bioactive and dielectric properties | core.ac.uk |
| SrBG/PMMA Composite | Nanoscale crystallite size of surface hydroxyapatite | Beneficial for cell crawling and migration due to high surface area | royalsocietypublishing.org |
| Strontium Carbonate | Controlled morphology (needles vs. bars) | Different regulation effects on crystal growth | researchgate.net |
| Barium Strontium Titanate | Larger grain size | Elevated dielectric constant | tandfonline.com |
Future Research Directions and Emerging Paradigms in Strontium Metaborate Science
Design and Synthesis of Novel Strontium Metaborate (B1245444) Polymorphs and Derivatives
The exploration of new crystalline forms (polymorphs) and chemically modified versions (derivatives) of strontium metaborate is a foundational step toward unlocking new material properties. Future research will likely focus on moving beyond traditional synthesis methods to create structures with tailored characteristics.
Key Research Thrusts:
High-Pressure Synthesis: The application of extreme pressures can induce phase transitions, leading to the formation of denser, metastable polymorphs of this compound with unique electronic and optical properties. For instance, studies on related borates have shown that high-pressure phases can exhibit enhanced quantum efficiencies for luminescence. researchgate.net
Sol-Gel and Hydrothermal Methods: These low-temperature synthesis techniques offer precise control over the material's composition and microstructure. They are particularly promising for creating nanostructured this compound powders and thin films with high purity and homogeneity. Sol-gel processing, in particular, is an emerging and promising alternative to traditional melt-quenching for producing borate (B1201080) bioactive glasses. researchgate.net
Doping and Solid Solutions: The systematic incorporation of other elements (dopants) into the this compound crystal lattice can dramatically alter its properties. For example, doping with rare-earth ions is a well-established strategy for creating phosphors and laser materials. researchgate.net Future work will explore a wider range of dopants to induce properties like multiferroicity or enhanced catalytic activity. The creation of solid solutions, such as Nd(Ca₁₋ₓSrₓ)₄O(BO₃)₃, demonstrates a pathway to continuously tune material properties by adjusting the elemental ratios. arxiv.org
Exploration of Quantum Effects and Low-Dimensional Structures in Strontium Borates
A particularly exciting frontier is the investigation of quantum phenomena in strontium borate-based materials. While much of the current research in this area has focused on the related compound strontium copper borate (SrCu₂(BO₃)₂), the principles and techniques can be extended to explore emergent quantum states in this compound systems. SrCu₂(BO₃)₂ is a celebrated material because it is a real-world example of the "Shastry-Sutherland model," a theoretical framework describing complex quantum magnetic behaviors. epfl.chazoquantum.com
Recent groundbreaking studies on SrCu₂(BO₃)₂ have revealed:
Novel Quantum Phase Transitions: Under high pressure, this material exhibits a quantum phase transition to a new state where the electron spins are entangled in groups of four, known as "plaquette singlets," a phenomenon never before observed experimentally. epfl.chlivescience.com
Emergent Quantum States: In strong magnetic fields, researchers have discovered a unique "spin-nematic phase," where magnons (magnetic waves) pair up, challenging existing theories of quantum magnetism. epfl.chazoquantum.com
These findings in a related strontium borate underscore the potential for discovering rich quantum physics in this class of materials. Future research on this compound could therefore focus on:
Theoretical Modeling: Predicting whether low-dimensional or frustrated structures of this compound could host interesting quantum ground states.
Synthesis of 2D Structures: Developing methods to synthesize single-layer or few-layer this compound, which could exhibit distinct electronic and magnetic properties from the bulk material.
Advanced Spectroscopy: Using techniques like neutron scattering under extreme conditions (high pressure, high magnetic fields) to probe for subtle quantum effects and collective phenomena. epfl.chfz-juelich.de
Integration into Hybrid and Nanocomposite Material Systems
The future of this compound extends beyond its pure form to its integration into more complex material systems. By combining it with polymers, other inorganic nanoparticles, or biological molecules, researchers can create hybrid and nanocomposite materials with synergistic or entirely new functionalities.
Emerging Applications for this compound Composites:
| Application Area | Hybrid System Example | Desired Functionality |
| Bone Tissue Engineering | Strontium borate glass nanoparticles in a chitosan (B1678972) or polymer matrix. thegraphenecouncil.org | Enhanced biocompatibility, controlled release of therapeutic strontium ions to promote bone growth, and improved mechanical properties. cins.caacs.org |
| Optoelectronics | Strontium borate nanocrystallites embedded in a polymer matrix. scl.rs | Development of flexible optical components, advanced sensors, and materials for information storage. |
| Proton Exchange Membranes | Sulfonated poly(vinyl alcohol) doped with inorganic nanotubes. capes.gov.br | Creation of novel organic-inorganic nanocomposite membranes for applications like direct borohydride (B1222165) fuel cells. |
| Ferroelectric Devices | Strontium borate glass containing bismuth vanadate (B1173111) nanocrystallites. aps.org | Combining the properties of the glass matrix with the ferroelectric behavior of the nanocrystals for new electronic components. |
The synthesis of these composites will require sophisticated techniques to ensure proper dispersion and interfacial bonding between the this compound component and the host matrix.
Advanced Characterization Techniques for In-Situ and Operando Studies
To truly understand and engineer this compound materials, it is crucial to observe their behavior under real-world operating conditions. In-situ (in place) and operando (in operation) characterization techniques are becoming indispensable for this purpose. These methods provide real-time information about a material's structural, chemical, and electronic changes as they happen. azoquantum.com
Key Techniques for Future this compound Research:
| Technique | Information Gained | Application Example |
| In-situ X-ray Diffraction (XRD) | Real-time tracking of crystal structure changes, phase transitions, and reaction kinetics. azoquantum.com | Studying the formation of this compound polymorphs during high-temperature synthesis or pressure application. |
| In-situ Transmission Electron Microscopy (TEM) | Atomic-scale visualization of morphological changes, crystal growth, and defect dynamics. azoquantum.comscirp.org | Observing the nucleation and growth of this compound nanoparticles in a solution or the degradation of a composite in a simulated biological fluid. |
| In-situ/Operando X-ray Absorption Spectroscopy (XAS) | Probing the local atomic environment and electronic state of specific elements during a reaction. azoquantum.com | Monitoring changes in the coordination and oxidation state of strontium or dopant ions in a catalyst under reaction conditions. |
| Operando Raman and FTIR Spectroscopy | Identifying molecular vibrations and functional groups to track chemical transformations on a material's surface. azoquantum.comscirp.org | Analyzing the surface reactions on a this compound-based sensor or electrocatalyst. |
The integration of these advanced techniques will provide unprecedented insights, moving beyond static pictures to a dynamic understanding of material function. azoquantum.com
Computational Predictive Modeling for Accelerated Material Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The Materials Genome Initiative (MGI) has championed a new paradigm that integrates computational modeling, experimental data, and machine learning to accelerate the design and development of new materials. This approach is highly applicable to the complex world of borate chemistry.
Future Computational Strategies:
First-Principles Calculations: Using density functional theory (DFT) to predict the fundamental properties of new or hypothetical this compound structures, such as their electronic band structure, optical properties, and stability.
Machine Learning (ML) Models: Training ML algorithms on existing experimental and computational data to predict the properties of new compositions. For example, ML models have been successfully used to predict the band gaps of borate crystals and to screen for materials with high dielectric breakdown strength.
Predictive Modeling for Glass: Employing systematic modeling approaches, such as design of mixtures (DoM), to create polynomial equations that predict how changes in composition will affect the properties of borate glasses, enabling a more deliberate and streamlined design process.
These computational tools will serve as powerful screening mechanisms, allowing researchers to prioritize the most promising candidates for experimental synthesis and testing, thereby dramatically speeding up the innovation cycle.
Expanding the Spectrum of Advanced Optoelectronic and Photonic Applications
Strontium borate materials possess a unique combination of properties that make them highly attractive for optical technologies, including a wide transparency window, high refractive index, and low phonon energy. fz-juelich.de Future research will aim to build on these inherent advantages to develop next-generation optoelectronic and photonic devices.
Potential Future Applications:
| Application | Key Property of this compound | Research Direction |
| Solid-State Lasers | Efficient host for rare-earth ions (e.g., Sm³⁺, Dy³⁺). livescience.comfz-juelich.de | Synthesis of new this compound crystals and glasses with optimized dopant concentrations and reduced quenching effects for high-power laser applications. fz-juelich.de |
| Nonlinear Optical (NLO) Devices | Potential for non-centrosymmetric crystal structures. | Design and synthesis of new strontium borate derivatives with enhanced NLO properties for frequency conversion (e.g., generating deep UV light). |
| Luminescent Materials & Phosphors | High quantum efficiency when doped with specific ions. researchgate.netfz-juelich.de | Development of novel phosphors for advanced displays, solid-state lighting, and persistent luminescence applications. |
| Optical Data Storage | Photo-orientational effects in nanocrystallite-polymer composites. scl.rs | Exploration of this compound nanocomposites for high-density, light-based information storage. |
| Optical Fibers | Good optical absorption characteristics and thermal stability. fz-juelich.de | Fabrication and characterization of strontium borate-based glass fibers for telecommunications and specialized sensing applications. |
The development of these applications will depend on achieving precise control over the material's purity, crystal quality, and composition.
Fundamental Insights into Borate Glass Network Modification for Tailored Functionality
In borate glasses, strontium oxide (SrO) acts as a network modifier, altering the fundamental structure of the glass and, consequently, its macroscopic properties. epfl.ch A deeper understanding of these modifications is crucial for designing glasses with precisely tailored functionalities. The addition of SrO can influence the borate glass network in several ways, including disrupting B-O-B bonds and converting three-coordinate boron (BO₃) units to four-coordinate boron (BO₄) units. epfl.chepfl.ch
Key Research Questions for the Future:
Coordination Environment: How does the concentration of SrO systematically change the ratio of BO₃ to BO₄ units, and how does this affect properties like thermal stability, chemical durability, and ion release rates? epfl.chepfl.ch
Interaction with Other Modifiers: What are the synergistic or antagonistic effects when SrO is combined with other network modifiers (e.g., Na₂O, CaO, ZnO) in complex multi-component borate glass systems? epfl.ch
Controlling Ion Release: How can the structure of the glass network be precisely engineered to control the release kinetics of strontium and other therapeutic ions for biomedical applications like bone regeneration? epfl.ch
Structure-Property Relationships: Developing comprehensive models that link the detailed atomic structure of strontium-modified borate glasses to their optical, thermal, and mechanical properties. epfl.ch
Answering these fundamental questions will provide a scientific roadmap for the rational design of new strontium borate-based glasses for a wide array of technological and biomedical applications.
Q & A
Q. What synthesis methods are recommended for producing high-purity strontium metaborate crystals, and how can phase purity be validated?
this compound is typically synthesized via solid-state reactions using stoichiometric mixtures of SrCO₃ and H₃BO₃, heated at 800–1000°C. Flux methods (e.g., Li₂MoO₄) can improve crystal growth. Phase purity is validated using X-ray diffraction (XRD) to confirm characteristic peaks (e.g., 2θ = 23–24° for metaborate structures) and energy-dispersive X-ray spectroscopy (EDS) for elemental composition .
Q. What standardized techniques are used to assess the homogeneity of this compound composites in polymer matrices?
XRD and scanning electron microscopy (SEM) are critical. XRD identifies crystallinity and phase distribution, while SEM visualizes particle dispersion. For example, homogeneous dispersion in polymer composites is confirmed by sharp XRD peaks and uniform SEM micrographs without agglomeration .
Q. How are fusion-XRF techniques applied to determine elemental composition in this compound samples?
Lithium metaborate/tetraborate fusion (0.5 g flux + 0.1 g sample, 950°C) dissolves refractory components. The fused bead is dissolved in acidic media (e.g., HNO₃ + tartaric acid) and analyzed via X-ray fluorescence (XRF) or inductively coupled plasma (ICP) for Sr, B, and trace elements. This method ensures complete decomposition of borate structures .
Advanced Research Questions
Q. How can multivariate statistical methods resolve contradictions in structure-property relationships of this compound glasses?
Cluster analysis (CA) and principal component analysis (PCA) classify samples based on physicochemical properties (e.g., hardness, thermal expansion). For example, CA can group this compound glasses by boron coordination (BO₃ vs. BO₄), while PCA identifies dominant factors (e.g., Sr²⁺ ionic radius) influencing properties like density .
Q. What experimental parameters minimize artifacts in thermal stability assessments of this compound-polymer composites?
Thermogravimetric analysis (TGA) should use controlled heating rates (5–10°C/min) under inert atmospheres to avoid oxidative degradation. Baseline correction and replicate runs are essential to distinguish filler effects (e.g., SrB₂O₄ delaying polymer decomposition) from matrix interactions. Discrepancies in reported degradation temperatures often arise from varying filler dispersion methods .
Q. How do combined spectroscopic and computational approaches clarify boron coordination ambiguities in this compound?
Raman and infrared spectroscopy identify B-O vibrational modes (e.g., 700–850 cm⁻¹ for chain-type metaborate structures). Density functional theory (DFT) simulations can model Sr²⁺’s influence on B coordination. Discrepancies in literature often stem from differences in sample hydration or annealing conditions .
Q. What methodological refinements improve luminescent efficiency in this compound-based phosphors?
Doping with rare-earth ions (e.g., Eu³⁺) requires precise control of calcination temperature (optimized at 900–1000°C) to avoid phase segregation. Photoluminescence spectroscopy under UV excitation (254–365 nm) quantifies emission intensity, while XRD ensures dopant incorporation without secondary phases .
Methodological Considerations for Data Interpretation
- Contradictions in XRD Data : Differences in reported peak positions (e.g., 2θ shifts) may arise from variations in sample preparation (e.g., grinding intensity affecting crystallite size) or instrument calibration. Internal standards (e.g., Si powder) improve reproducibility .
- Thermal Analysis Artifacts : Moisture absorption in borate samples can skew TGA results. Pre-drying at 150°C for 2 hours is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
